1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
説明
BenchChem offers high-quality 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-benzyl-5-fluoro-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-7-12-13(8-11)17(14(18)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVUVQNYRCLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
The benzimidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for urea or amide moieties[1]. The specific functionalization of this core to yield 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one creates a highly valuable intermediate for drug development[2].
The strategic placement of the fluorine atom at the C6 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the pKa of the adjacent N3-proton, improving target binding kinetics[3]. Simultaneously, the N1-benzyl group is designed to occupy deep hydrophobic pockets within target proteins.
Synthesizing this exact regioisomer (6-fluoro vs. 5-fluoro) is historically challenging due to the symmetrical nature of traditional phenylenediamine precursors. To achieve absolute regiocontrol, this guide details two distinct, field-proven synthetic pathways: a modern palladium-catalyzed cascade C-N coupling[4] and a classical stepwise carbonylation approach[5].
Synthetic Workflows & Logical Relationships
Fig 1. Divergent synthetic workflows for 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Detailed Experimental Methodologies
Protocol A: Palladium-Catalyzed Cascade C-N Coupling
Developed by the Buchwald group, this convergent route utilizes a4 to construct the heterocycle in a single step[4].
Mechanistic Causality: The primary amine of benzylurea is less sterically hindered and more nucleophilic than the secondary benzyl-substituted amine. Therefore, it undergoes the initial intermolecular cross-coupling with the more reactive aryl bromide at the C1 position of 1-bromo-2-chloro-4-fluorobenzene. The subsequent intramolecular coupling occurs between the secondary amine and the aryl chloride at the C2 position. Because the fluorine is at C4 of the starting dihaloarene, it is perfectly positioned at the C6 position of the resulting benzimidazolone, achieving absolute regiocontrol[4].
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried Schlenk flask with benzylurea (1.5 mmol), anhydrous K₃PO₄ (2.4 mmol), and BrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%)[4].
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity argon (repeat 3x).
-
Reagent Addition: Add 1-bromo-2-chloro-4-fluorobenzene (1.0 mmol) and anhydrous tert-butanol (t-BuOH) (4.0 mL) via syringe[2].
-
Expert Insight:t-BuOH is deliberately selected because its steric bulk prevents competitive nucleophilic aromatic substitution (SₙAr) on the fluorinated ring, while providing sufficient solubility for the inorganic phosphate base[4].
-
-
Reaction: Seal the flask and heat the mixture at 110 °C for 14 hours under vigorous stirring[4].
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the target compound[2].
Protocol B: Classical Stepwise Carbonylation
For laboratories lacking access to specialized palladium precatalysts, the classical stepwise approach provides a highly scalable and robust alternative[5].
Mechanistic Causality: The choice of 5-fluoro-2-nitroaniline as the starting material is the self-validating key to regioselectivity. By fixing the benzyl group at the nitrogen para to the fluorine via reductive amination, the final cyclization is forced to yield the 6-fluoro isomer exclusively, bypassing the regiochemical ambiguity of carbonylation on symmetrical diamines[3].
Step-by-Step Procedure:
-
Reductive Amination: Dissolve 5-fluoro-2-nitroaniline (1.0 equiv) and benzaldehyde (1.1 equiv) in 1,2-dichloroethane (DCE). Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with DCM, and concentrate to isolate N-benzyl-5-fluoro-2-nitroaniline.
-
Nitro Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 equiv by weight). Purge the vessel with H₂ gas and stir under a balloon of H₂ for 4 hours. Filter through Celite to remove the catalyst and concentrate to yield the diamine. Note: Use immediately to prevent air oxidation.
-
Carbonylation: Dissolve the diamine in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) and heat to 60 °C for 6 hours.
Process Optimization & Quantitative Data
The following table summarizes the operational metrics for both synthetic routes, allowing researchers to select the optimal pathway based on their laboratory capabilities and scale requirements.
| Parameter | Route A (Cascade C-N Coupling) | Route B (Classical Stepwise) |
| Overall Yield | 82–88% | 55–65% (over 3 steps) |
| Regioselectivity | >99:1 (6-fluoro isomer) | >99:1 (6-fluoro isomer) |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Key Reagents | BrettPhos Pd G3, t-BuOH | NaBH(OAc)₃, Pd/C, H₂, CDI |
| Scalability | Moderate (Catalyst cost limits bulk) | High (Cheap bulk reagents) |
| Atom Economy | High | Low (Generates stoichiometric waste) |
Self-Validating Systems in Protocol Execution
Every robust chemical process must be self-validating to ensure trustworthiness and reproducibility.
Visual In-Process Controls (IPC): In Route B, the transformation of 5-fluoro-2-nitroaniline is visually and spectroscopically distinct. The starting material is a vibrant orange-yellow solid. Upon reductive amination, the intermediate retains a yellow hue but exhibits a distinct R_f shift on silica gel. The critical self-validation occurs during the nitro reduction (Step 2): the successful consumption of the nitro group is marked by the solution turning completely colorless. If the solution remains yellow, the reduction is incomplete.
¹⁹F NMR Tracking: Fluorine-19 NMR serves as the ultimate self-validating tool, acting as an internal spectroscopic probe[3]. In Route A, the ¹⁹F signal of 1-bromo-2-chloro-4-fluorobenzene appears at approximately -112 ppm. Upon successful cascade cyclization, the electron-donating effect of the newly formed urea nitrogens shifts the ¹⁹F resonance upfield to roughly -118 to -120 ppm. Tracking this specific chemical shift allows for real-time reaction monitoring and confirmation of the heterocyclic core formation without the need for complex LC-MS analysis.
References
- Source: Russian Journal of General Chemistry (via ResearchGate)
- Benzimidazolone synthesis Source: Organic Chemistry Portal URL
- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review)
- Benzimidazolones SI-revised Source: Figshare URL
- Source: Organic Letters (ACS Publications)
- Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones Source: ACS Publications URL
Sources
The Biological Activity of Fluorinated Benzimidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the diverse biological activities of fluorinated benzimidazole derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. By leveraging the unique properties of the benzimidazole scaffold and the strategic incorporation of fluorine atoms, researchers have developed a plethora of derivatives with potent anticancer, antimicrobial, antiviral, and antihypertensive properties. This guide delves into the intricate mechanisms of action underlying these activities, offers detailed, field-proven experimental protocols for their evaluation, and presents a curated collection of quantitative data to facilitate comparative analysis. Structured to provide both foundational knowledge and practical insights, this document serves as an essential resource for scientists engaged in the discovery and development of novel therapeutics.
Introduction
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological targets, including enzymes and receptors.[3][4] This inherent bioactivity has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of therapeutic applications, from proton pump inhibitors like omeprazole to anthelmintics such as albendazole.[5]
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[6] The strategic placement of fluorine atoms can block metabolic pathways, increase cell membrane permeability, and alter the electronic properties of a molecule, often leading to improved potency and a more favorable pharmacokinetic profile.
Fluorinated Benzimidazoles: A Synergy of Properties
The combination of the versatile benzimidazole scaffold with the unique properties of fluorine has given rise to a promising class of compounds with enhanced biological activities. The incorporation of fluorine into the benzimidazole nucleus or its substituents can significantly modulate the molecule's physicochemical properties, leading to improved efficacy and selectivity for various biological targets.[6][7] This guide will explore the multifaceted biological activities of these fascinating molecules.
Anticancer Activity
Fluorinated benzimidazole derivatives have emerged as a significant class of antiproliferative agents, demonstrating potent cytotoxicity against a wide range of cancer cell lines.[8] Their anticancer effects are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[5]
Overview of Antiproliferative Effects
Numerous studies have reported the significant in vitro anticancer activity of fluorinated benzimidazoles against various human cancer cell lines, including those of the breast, colon, lung, and cervix.[8][9] The position and number of fluorine substitutions on the benzimidazole core or its appended phenyl rings have been shown to play a crucial role in determining the cytotoxic potency and selectivity of these compounds.[6]
Mechanisms of Action
A primary mechanism underlying the anticancer activity of many benzimidazole derivatives is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.[6]
Figure 1: Inhibition of tubulin polymerization by fluorinated benzimidazoles.
The disruption of microtubule dynamics triggers the mitotic spindle assembly checkpoint, leading to cell cycle arrest and, ultimately, programmed cell death or apoptosis. Fluorinated benzimidazoles have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1]
Figure 2: p53-mediated apoptosis induced by fluorinated benzimidazoles.
Consistent with their mechanism of action as microtubule-destabilizing agents, fluorinated benzimidazoles typically induce cell cycle arrest at the G2/M phase of the cell cycle. This arrest prevents the cell from entering mitosis with a compromised mitotic spindle, ultimately leading to apoptosis.[1]
Quantitative Data: Anticancer Activity of Fluorinated Benzimidazoles
The following table summarizes the in vitro anticancer activity (IC50 values) of selected fluorinated benzimidazole derivatives against various cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Fluorophenyl) | MCF-7 (Breast) | 1.59 | [6] |
| 2 | 2-(2,4-Difluorophenyl) | HCT-116 (Colon) | 0.87 | [8] |
| 3 | 5-Fluoro-2-(4-methoxyphenyl) | HeLa (Cervical) | 2.5 | [9] |
| 4 | 2-(3-Fluorophenyl)-5-nitro | A549 (Lung) | 1.94 | [6] |
| 5 | 2-fluoroethyl at aniline N | U87 (Glioblastoma) | 45.2 | [1] |
| 6 | 2-(4-aminophenyl) | A-549, HCT-116, MCF-7 | 28.29 | [1] |
| 7 | benzoyl substituted | MCF-7, HL-60 | 16.18, 15.15 | [1] |
| 8 | carboxyl substituted | MCF-7, HL-60 | 19.21, 18.29 | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Test compound stock solutions
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorinated benzimidazole derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with a test compound.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity
Fluorinated benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[7] The incorporation of fluorine often enhances the antimicrobial potency of the parent benzimidazole scaffold.
Antibacterial Activity
These compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[7][10] The position of the fluorine atom on the phenyl ring has been found to influence the antibacterial spectrum and potency.[7]
While the exact mechanisms are still under investigation for many derivatives, a key target for antibacterial action is believed to be DNA gyrase, an essential enzyme involved in bacterial DNA replication.[2] By inhibiting this enzyme, fluorinated benzimidazoles can disrupt bacterial cell division and lead to cell death.
Antifungal Activity
Fluorinated benzimidazoles have also shown promising activity against various fungal pathogens, including species of Candida and Aspergillus.[2]
The antifungal mechanism of action is thought to be similar to their anticancer effects, involving the disruption of microtubule assembly by binding to fungal β-tubulin. This interference with essential cellular processes inhibits fungal growth and proliferation.
Quantitative Data: Antimicrobial Activity of Fluorinated Benzimidazoles
The following table summarizes the in vitro antimicrobial activity (MIC values) of selected fluorinated benzimidazole derivatives.
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 9 | 2-(3-Fluorophenyl) | B. subtilis | 7.81 | [7] |
| 10 | 2-(3-Fluorophenyl)-6-methyl | E. coli | 31.25 | [7] |
| 11 | 5-Fluoro-2-(4-chlorophenyl) | S. aureus | 15.62 | [2] |
| 12 | 2-(2,4-Difluorophenyl) | C. albicans | 15.62 | [8] |
| 13 | 2-(m-fluorophenyl) | B. subtilis | 7.81 | [11] |
| 14 | 2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | [11] |
| 15 | 5-halobenzimidazole derivatives | various fungi | equivalent or greater than amphotericin B | [2] |
| 16 | 2-trifluromethyl derivatives | antihelminth drugs | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal inoculum
-
Test compound stock solutions
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the fluorinated benzimidazole derivative in CAMHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been recognized for some time, and the introduction of fluorine can further enhance this activity.[12][13] These compounds have shown promise against a range of both DNA and RNA viruses.
Overview of Antiviral Spectrum
Fluorinated benzimidazole derivatives have been investigated for their activity against various viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza virus.[12][13][14][15][16][17][18]
Activity against DNA and RNA Viruses
-
DNA Viruses: Certain fluorinated benzimidazole nucleoside analogs have demonstrated activity against DNA viruses like HSV-1.[12][13]
-
RNA Viruses: Several fluorinated benzimidazole derivatives have been reported to inhibit the replication of RNA viruses such as HIV-1, Hepatitis C Virus (HCV), and Zika virus.[14][16]
Mechanisms of Action
The antiviral mechanisms of fluorinated benzimidazoles are diverse and often target specific viral enzymes. These can include:
-
Inhibition of Viral Polymerases: Some derivatives act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, crucial enzymes for the replication of RNA viruses.[19][20]
-
Inhibition of Viral Proteases: Interference with viral proteases can prevent the maturation of viral particles.[19]
Quantitative Data: Antiviral Activity of Fluorinated Benzimidazoles
The following table presents the in vitro antiviral activity (EC50/IC50 values) of some fluorinated benzimidazole derivatives.
| Compound | Substitution Pattern | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| 17 | 2-Aryl-substituted | HIV-1 WT RT | - | 0.2 | [14] |
| 18 | 5-Trifluoromethyl-N1-substituted | Zika Virus | Huh-7 | 1.9 | [14] |
| 19 | 2-phenylbenzimidazole | BVDV | - | 0.8 | [14] |
| 20 | 2-phenylbenzimidazole | VV | - | 0.1 | [14] |
| 21 | 1,2,3-triazole and imidazole l-ascorbic acid | HCV | Huh 5.2 replicon | 36.6 | [14] |
| 22 | 6′-β-fluoroaristeromycin | MERS-CoV | - | 0.20 | [21] |
| 23 | 6′-β-fluoroaristeromycin | ZIKV | - | 0.26 | [21] |
| 24 | 6′-β-fluoroaristeromycin | CHIKV | - | 0.13 | [21] |
Other Biological Activities
Antihypertensive Activity: Angiotensin II Receptor Blockade
Certain fluorinated benzimidazole derivatives have been designed as potent and selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking the action of angiotensin II, a potent vasoconstrictor, these compounds can effectively lower blood pressure, making them promising candidates for the treatment of hypertension.
Other Reported Activities
The versatile benzimidazole scaffold has been explored for a wide range of other biological activities, and fluorinated derivatives have shown potential as anti-inflammatory, analgesic, and antihistaminic agents.[3]
Synthesis of Fluorinated Benzimidazole Derivatives
General Synthetic Strategies
The synthesis of 2-substituted benzimidazoles, including their fluorinated analogs, is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. The choice of starting materials and reaction conditions can be varied to introduce different substituents and fluorine atoms at desired positions.
Example Protocol: One-pot Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.
Materials:
-
o-Phenylenediamine (or a fluorinated derivative)
-
Aldehyde (or a fluorinated derivative)
-
Ethanol or another suitable solvent
-
Catalyst (e.g., p-toluenesulfonic acid, acetic acid)
Procedure:
-
Dissolve the o-phenylenediamine and aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzimidazole.
Conclusion and Future Perspectives
Fluorinated benzimidazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and antihypertensive properties underscore their potential as scaffolds for the development of novel therapeutics. The strategic incorporation of fluorine has proven to be a powerful tool for optimizing the pharmacological profiles of these molecules.
Future research in this area will likely focus on several key aspects:
-
Lead Optimization: Further structure-activity relationship (SAR) studies to design more potent and selective derivatives.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluation of promising candidates in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of Drug Delivery Systems: Formulation strategies to improve the bioavailability and targeted delivery of these compounds.
The continued exploration of fluorinated benzimidazoles holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
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- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. acgpubs.org [acgpubs.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rroij.com [rroij.com]
- 19. rroij.com [rroij.com]
- 20. Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide to Target Identification and Validation
Abstract
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is a member of this class with potential therapeutic applications, yet its specific molecular targets remain unelucidated. This technical guide provides a comprehensive, field-proven workflow for the identification and validation of its potential therapeutic targets. We will delve into a systematic approach, commencing with in silico predictive methodologies to generate hypotheses, followed by rigorous in vitro and in vivo experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from computational prediction to preclinical validation.
Introduction: The Benzimidazolone Core and the Promise of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
Benzimidazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. These activities span a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[2][3] The versatility of the benzimidazolone scaffold allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological properties.
The subject of this guide, 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one, possesses key structural features that suggest therapeutic potential. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.[4][5] The benzyl group can also contribute to target engagement through various molecular interactions. Given the absence of published data on its specific biological targets, a structured and multi-faceted approach is essential to uncover its mechanism of action and therapeutic utility.
This guide will provide a logical and experimentally sound workflow for the de-orphaning of this compound, a critical step in its journey from a chemical entity to a potential therapeutic agent.
A Systematic Workflow for Target Identification and Validation
The identification of a small molecule's therapeutic target is a multifaceted process that requires a convergence of computational and experimental approaches. Our proposed workflow is designed to be iterative and self-validating, ensuring a high degree of confidence in the identified targets.
Caption: A high-level overview of the target identification and validation workflow.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
The initial phase of our investigation leverages the power of computational methodologies to predict potential biological targets for 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one.[6][7] This in silico approach is a cost-effective and rapid way to generate a focused list of candidate targets for subsequent experimental validation.
Ligand-Based and Structure-Based Approaches
We will employ a dual-pronged in silico strategy:
-
Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[8] We will utilize platforms such as SwissTargetPrediction and TargetHunter to compare the structure of our compound against vast databases of known bioactive ligands.[2][9][10]
-
Structure-Based Target Prediction (Reverse Docking): This approach involves docking our compound into the binding sites of a large number of protein structures.[11][12][13] Web servers and software like ReverseDock can be employed to predict the binding affinity of our compound to a panel of potential targets.[11][14]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[3][4][15][16] This can be used to screen for proteins that have a complementary binding pocket, even if they are not structurally homologous to known targets.
Data Integration and Target Prioritization
The outputs from these in silico tools will be a list of potential protein targets. It is crucial to then prioritize these targets based on several criteria:
-
Prediction Confidence Score: The score provided by the prediction tool.
-
Biological Plausibility: The known role of the predicted target in disease pathways.
-
Druggability: The likelihood that the target can be modulated by a small molecule.
-
Novelty: Whether the target represents a novel therapeutic opportunity.
This prioritization will yield a manageable number of high-confidence candidate targets for experimental validation.
| In Silico Method | Principle | Exemplary Tools | Output |
| Ligand-Based | Similarity to known active compounds | SwissTargetPrediction, TargetHunter | List of potential targets with probability scores |
| Structure-Based (Reverse Docking) | Predicted binding affinity to protein structures | ReverseDock, AutoRevDock | Ranked list of potential targets based on docking scores |
| Pharmacophore Modeling | 3D arrangement of essential chemical features | LigandScout, MOE | Identification of complementary binding sites in proteins |
Table 1: Summary of in silico target prediction methods.
Phase 2: In Vitro Target Identification and Engagement - Experimental Confirmation
With a prioritized list of candidate targets from our in silico analysis, we now move to the laboratory to experimentally identify the direct binders of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one and confirm target engagement in a cellular context.
Experimental Target Identification
Treating relevant cell lines with our compound and subsequently analyzing changes in gene expression can provide clues about the pathways being modulated.[17][18][19][20][21] A significant upregulation or downregulation of genes associated with a particular pathway may point towards a target within that cascade.
Protocol: Gene Expression Profiling using RNA-Seq
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., a cancer cell line if anticancer activity is hypothesized) in 6-well plates. Once cells reach 70-80% confluency, treat with 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one at a predetermined concentration (e.g., IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the extracted RNA and perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to the human reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with the compound.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify enriched biological pathways and processes among the differentially expressed genes.
This powerful technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.[22][23] The bound proteins are then identified by mass spectrometry.[24][25][26]
Target Engagement Assays
Once a direct binding partner is identified, it is crucial to confirm that the compound engages this target within the complex environment of a living cell.
Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[27][28][29][30] A thermal shift assay, or differential scanning fluorimetry, can be used to measure this change in Tm in the presence of our compound.[27][28][29][30]
Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein Preparation: Purify the recombinant candidate target protein.
-
Assay Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and either 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one at various concentrations or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A significant increase in Tm in the presence of the compound indicates binding.
CETSA extends the principle of thermal shift assays to intact cells, providing evidence of target engagement in a more physiologically relevant context.[6][29][31][32][33][34]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: In Vitro Functional Validation - Linking Target Engagement to Cellular Effects
Confirming that the compound binds to a target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence in cells.
Kinome Profiling
If the identified target is a kinase, a common class of drug targets, kinome profiling can be employed to assess the compound's selectivity.[35][36][37][38] This involves screening the compound against a large panel of kinases to determine its inhibitory activity and off-target effects.[5][35][36][37][38]
Cell-Based Functional Assays
The choice of functional assay will be dictated by the identified target and its known biological role. For example:
-
If the target is an enzyme: Measure the compound's effect on the enzyme's catalytic activity.
-
If the target is a receptor: Assess the compound's ability to modulate downstream signaling pathways.
-
If the target is involved in cell proliferation: Perform cell viability and apoptosis assays.
Phase 4: In Vivo Target Validation - Demonstrating Therapeutic Potential in a Living Organism
The final phase of our target validation workflow involves assessing the therapeutic potential of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one in a relevant animal model of disease.[1][39][40][41][42] This is a critical step to establish a link between target engagement and a physiological outcome.[1][39][40][41][42]
Selection of an Animal Model
The choice of animal model is dependent on the disease indication suggested by the in vitro studies. For example, if the compound shows potent anticancer activity in vitro, a xenograft mouse model would be appropriate.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Before efficacy studies, it is essential to characterize the pharmacokinetic profile of the compound to ensure adequate exposure in the animal model. Pharmacodynamic studies will then be conducted to confirm that the compound engages its target in vivo at a therapeutically relevant dose.
Efficacy Studies
Once the PK/PD relationship is established, efficacy studies can be conducted to determine if treatment with 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one leads to a desirable therapeutic outcome in the chosen animal model.
Conclusion
The journey of a small molecule from a laboratory curiosity to a potential therapeutic agent is a long and arduous one. The systematic and rigorous approach to target identification and validation outlined in this guide provides a clear and scientifically sound path forward for 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one. By combining the predictive power of in silico methods with the definitive nature of experimental validation, we can confidently uncover the therapeutic targets of this promising compound and pave the way for its future development. This multi-pillar approach, grounded in expertise and self-validating protocols, will ultimately determine the true therapeutic potential of this novel benzimidazolone derivative.
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CETSA. (n.d.). Retrieved from [Link]
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Genetically engineered animal models for in vivo target identification and validation in oncology. (n.d.). PubMed. Retrieved from [Link]
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Target identification and validation in research. (2024, March 3). Retrieved from [Link]
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Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries. (n.d.). Frontiers. Retrieved from [Link]
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Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. Retrieved from [Link]
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Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009, June 9). PubMed. Retrieved from [Link]
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Pharmacophore Modeling - Computational Chemistry Glossary. (2024, November 8). Deep Origin. Retrieved from [Link]
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Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 27). ACS Publications. Retrieved from [Link]
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Applications and Limitations of Pharmacophore Modeling – Protac. (n.d.). Drug Discovery Pro. Retrieved from [Link]
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TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. (n.d.). PubMed. Retrieved from [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (n.d.). PMC. Retrieved from [Link]
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In Silico Target Prediction for Small Molecules. (n.d.). PubMed. Retrieved from [Link]
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A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2024, March 1). Bentham Science Publishers. Retrieved from [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. Retrieved from [Link]
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Importance of Fluorine in Benzazole Compounds. (2020, October 14). PubMed. Retrieved from [Link]
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Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. Retrieved from [Link]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014, May 3). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]
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Thermal Shift Assay (Differential Scanning Fluorimetry) Service. (n.d.). Reaction Biology. Retrieved from [Link]
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Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved from [Link]
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ReverseDock. (n.d.). Bio.tools. Retrieved from [Link]
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Thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]
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ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023, October 10). PMC. Retrieved from [Link]
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Techniques in kinase profiling. (2026, January 29). Medicines Discovery Catapult. Retrieved from [Link]
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Thermal Shift Assays. (n.d.). Charles River. Retrieved from [Link]
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Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2018, August 6). MDPI. Retrieved from [Link]
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KinomePro. (n.d.). Pamgene. Retrieved from [Link]
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AutoRevDock: An open-source toolkit for scalable reverse docking. (n.d.). PubMed. Retrieved from [Link]
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Affinity Selection Mass Spectrometry - ASMS. (n.d.). Sygnature Discovery. Retrieved from [Link]
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An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. (2024, August 13). bioRxiv. Retrieved from [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). LCGC International. Retrieved from [Link]
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Kinase Panel Profiling. (n.d.). Pharmaron CRO Services. Retrieved from [Link]
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ReverseDock. (n.d.). Retrieved from [Link]
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Affinity-based screening. (2006, July 20). European Pharmaceutical Review. Retrieved from [Link]
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Molecular Docking Services – BioCode Learn. SaaS. Research. (n.d.). Retrieved from [Link]
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Gene Expression Profiling and its Practice in Drug Development. (n.d.). PMC. Retrieved from [Link]
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Gene Expression Profiling: What It Is and How to Do It. (2022, October 31). VeriSIM Life. Retrieved from [Link]
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How are gene expression profiles used in precision medicine? (2025, May 27). Patsnap Synapse. Retrieved from [Link]
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Gene Expression Profiling Important Role in Molecular Biology and. (n.d.). Longdom Publishing. Retrieved from [Link]
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The Benzimidazole Scaffold: A Masterclass in Rational Drug Design and Pharmacological Evolution
As a Senior Application Scientist in medicinal chemistry, I frequently remind discovery teams that true innovation rarely occurs in a vacuum. It is almost always built upon "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands for diverse biological targets. The benzimidazole nucleus, a bicyclic aromatic system consisting of a benzene ring fused to an imidazole ring, is the quintessential privileged scaffold[1].
This technical guide dissects the historical discovery, structural biology, and modern experimental workflows associated with benzimidazole-derived therapeutics. By understanding the causality behind its chemical behavior, researchers can better leverage this pharmacophore in modern drug development.
Historical Evolution: From Parasitology to Gastroenterology
The biological relevance of the benzimidazole core was first hinted at in the 1940s when it was identified as an axial ligand for cobalt in Vitamin B12. In 1944, researchers hypothesized that benzimidazoles could act as bioisosteres to naturally occurring purines, initiating their exploration as chemotherapeutic agents[1].
The Anthelmintic Breakthrough (1960s)
The first major clinical triumph of the benzimidazole class occurred in veterinary and human parasitology. In 1961, a Merck research team led by Dr. William Campbell discovered thiabendazole, the first drug known to effectively eradicate the Trichinella parasite[2]. The causality behind its efficacy lies in its ability to selectively bind to parasite β-tubulin and inhibit enzymes like fumarate reductase, halting cellular division and energy production[3]. This discovery established the 2-substituted benzimidazole core as a highly druggable pharmacophore.
The Acid Suppression Revolution (1970s–1980s)
The most commercially significant evolution of benzimidazoles occurred in the field of gastroenterology. In the late 1960s, researchers at Astra Hässle (now AstraZeneca) sought to develop effective antisecretory therapies[4]. Moving away from local anesthetics, they explored substituted benzimidazoles, leading to the synthesis of timoprazole in 1974[4].
By 1979, chemists Per Lindberg and Bengt Norin synthesized omeprazole, a milestone in pharmaceutical history[4]. Omeprazole was the first proton pump inhibitor (PPI), achieving unprecedented efficacy by irreversibly inhibiting the H+/K+-ATPase enzyme[4]. It was launched as Losec in Europe in 1988 and Prilosec in the US in 1989[4].
Structural Biology & Mechanism of Action (MoA)
The benzimidazole ring is amphoteric, possessing both a basic nitrogen (capable of accepting a proton) and an acidic NH group (capable of donating a proton). This dual nature allows it to engage in extensive hydrogen bonding networks within target binding pockets, while its planar aromatic surface facilitates π−π stacking interactions.
The MoA of omeprazole is a masterclass in prodrug design. Omeprazole itself is inactive at a neutral pH. When it reaches the highly acidic secretory canaliculi of the gastric parietal cell (pH < 2.0), the benzimidazole and pyridine nitrogens become protonated[4]. This acid-catalyzed activation triggers a structural rearrangement into a spiro intermediate, followed by the formation of a reactive sulfenamide[4]. The sulfenamide acts as a potent electrophile, forming a covalent disulfide bond with specific cysteine residues on the H+/K+ ATPase, permanently inactivating the pump[4].
Omeprazole acid-activation and covalent inhibition of H+/K+ ATPase.
Quantitative Data: Key Benzimidazole Therapeutics
To understand the structural evolution of this scaffold, we must compare the quantitative pharmacological profiles of its most famous derivatives.
| Drug | Target Enzyme | Discovery / Approval | Quantitative Potency / Efficacy | Key Structural Feature |
| Thiabendazole | Fumarate reductase / β -tubulin | 1961 / 1967 | >95% parasite elimination at 50 mg/kg[3] | 2-(4-thiazolyl) substitution |
| Omeprazole | H+/K+ ATPase | 1979 / 1988 | Baseline PPI IC50 (~1.0 µM) | 5-methoxy, substituted pyridine |
| Lansoprazole | H+/K+ ATPase | 1980s / 1995 | 2x antisecretory potency of Omeprazole[5] | Trifluoroethoxy group |
Experimental Protocols: Synthesis and Target Validation
To harness the benzimidazole scaffold in modern drug development, researchers must employ robust, self-validating experimental workflows. Below are the definitive methodologies for synthesizing the core and validating its target engagement.
Protocol 1: Self-Validating Phillips Condensation for Benzimidazole Synthesis
The classical Phillips condensation remains the gold standard for constructing the benzimidazole core, relying on the condensation of o-phenylenediamine with a carboxylic acid under strongly acidic conditions.
Causality of Experimental Choices: Polyphosphoric acid (PPA) is chosen as both the solvent and the catalyst. The acidic environment protonates the carboxylic acid, increasing its electrophilicity to facilitate nucleophilic attack by the amine. Furthermore, PPA acts as a powerful dehydrating agent, driving the equilibrium of the cyclization step forward by sequestering the water byproduct.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine 1.0 equivalent of o-phenylenediamine and 1.2 equivalents of the target carboxylic acid.
-
Catalysis & Heating: Add 5-10 volumes of PPA. Heat the mixture to 100–120°C under continuous stirring for 2–4 hours.
-
In-Process Validation (Self-Validating Step): Do not rely on fixed reaction times. Extract a 10 µL aliquot, quench in saturated NaHCO3, and extract with ethyl acetate. Analyze via LC-MS. The reaction is only deemed complete when the mass spectrum shows the complete disappearance of the starting diamine (m/z) and the dominance of the[M+H]+ cyclized product peak. This prevents premature quenching and ensures high yield.
-
Workup: Once validated, pour the hot mixture over crushed ice and neutralize with aqueous ammonia to precipitate the product.
-
Purification: Filter the crude solid and recrystallize from ethanol to yield the pure 2-substituted benzimidazole.
Self-validating workflow for the synthesis of benzimidazole derivatives.
Protocol 2: Target Engagement Assay (H+/K+ ATPase Inhibition)
To validate novel benzimidazole-based PPIs, a biochemical assay using isolated gastric vesicles must be employed.
Causality of Experimental Choices: Because PPIs are prodrugs, testing them in a standard neutral biochemical buffer will yield false negatives. The assay must simulate the acidic canaliculi to trigger the conversion of the benzimidazole into its active sulfenamide form prior to enzyme exposure.
Step-by-Step Methodology:
-
Vesicle Preparation: Isolate H+/K+ ATPase-rich vesicles from lyophilized porcine gastric mucosa via sucrose gradient centrifugation.
-
Acid-Triggered Activation: Pre-incubate the benzimidazole candidate in a weakly acidic buffer (pH 5.5) for 30 minutes to generate the active sulfenamide species.
-
Enzyme Incubation: Introduce the activated compound to the gastric vesicles in a reaction buffer containing 2 mM ATP and 10 mM KCl. Incubate at 37°C for 30 minutes.
-
Colorimetric Readout (Self-Validating Step): Quantify the release of inorganic phosphate (Pi) using the malachite green assay. The system validates itself through a control arm lacking KCl (basal ATPase activity). True H+/K+ ATPase inhibition is confirmed only if the compound selectively reduces the K+-stimulated phosphate release, proving specific target engagement rather than non-specific protein denaturation.
References
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in silico prediction of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one properties
An In Silico Technical Guide to the Predictive Profiling of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
The benzimidazolone scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged for its ability to engage in robust hydrogen-bonding networks and π-π stacking interactions within protein binding pockets[1]. Specifically, 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one represents a rationally designed derivative where the N1-benzyl group provides lipophilic anchoring, and the C6-fluorine atom enhances metabolic stability while modulating the pKa of the core urea-like moiety. Recent oncological research has identified benzimidazolone derivatives as potent inhibitors of the BCL6 (B-cell lymphoma 6) corepressor protein-protein interaction (PPI), a critical target in diffuse large B-cell lymphoma (DLBCL)[2].
This whitepaper provides a comprehensive, step-by-step in silico methodology to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of this molecule. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of software commands, but as a self-validating computational pipeline where each phase logically informs and restricts the next.
Phase 1: Quantum Mechanical (QM) Optimization
Before assessing how a molecule interacts with a biological system, we must establish its baseline electronic and conformational ground state. Empirical force fields (like MMFF94) often fail to accurately capture the electron-withdrawing effects of the C6-fluorine or the strict planarity of the benzimidazolone core.
Causality & Rationale: We employ Density Functional Theory (DFT) to calculate the exact 3D geometry and Electrostatic Potential (ESP) map. The ESP map is critical for identifying the precise localization of hydrogen-bond donors (the N3-H) and acceptors (the C2=O), which dictate the molecule's orientation during molecular docking.
Protocol 1.1: DFT Optimization Workflow
-
Conformer Generation: Convert the SMILES string (O=C1Nc2ccc(F)cc2N1Cc3ccccc3) into a 3D structure using RDKit and perform an initial conformational search using the ETKDG algorithm.
-
QM Minimization: Submit the lowest-energy conformer to Gaussian 16.
-
Level of Theory: Execute geometry optimization and frequency calculations using the B3LYP functional with the 6-311G(d,p) basis set . This specific basis set includes polarization functions on heavy atoms and hydrogens, which is essential for accurately modeling the highly electronegative fluorine atom.
-
Validation: Ensure the absence of imaginary frequencies in the output file, confirming the structure represents a true local minimum rather than a transition state.
-
Electronic Extraction: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to determine the chemical hardness and reactivity index of the molecule.
Phase 2: Physicochemical and ADMET Profiling
Late-stage drug attrition is predominantly driven by poor pharmacokinetics and unforeseen toxicity. We utilize SwissADME and ProTox-II to establish the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[3].
Causality & Rationale: By calculating the partition coefficient (LogP) and Topological Polar Surface Area (TPSA), we can predict whether the molecule will cross the blood-brain barrier (BBB) or be absorbed in the gastrointestinal tract. The BOILED-Egg model provides an intuitive graphical classification for these permeation parameters[3].
Protocol 2.1: ADMET Prediction
-
Input: Submit the canonical SMILES to the SwissADME web server[4].
-
Bioavailability Radar: Analyze the six physicochemical axes (LIPO, SIZE, POLAR, INSOLU, INSATU, FLEX) to ensure the molecule falls within the optimal pink area for oral bioavailability.
-
CYP450 Profiling: Evaluate the molecule's potential to inhibit major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) to predict drug-drug interactions.
-
Toxicity Screening: Process the structure through ProTox-II to predict the LD50 and screen for hepatotoxicity and mutagenicity (Ames test).
Table 1: Predicted Physicochemical & ADMET Properties
| Property | Predicted Value | Clinical Significance |
| Molecular Weight | 242.25 g/mol | Optimal (< 500 Da); ensures good passive diffusion. |
| Consensus LogP | 2.85 | Balanced lipophilicity for membrane permeation. |
| TPSA | 41.13 Ų | High probability of BBB permeation (< 90 Ų). |
| H-Bond Donors/Acceptors | 1 / 2 | Complies strictly with Lipinski's Rule of Five. |
| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding. |
| GI Absorption | High | Excellent candidate for oral formulation. |
| CYP3A4 Inhibition | Yes | Potential for drug-drug interactions; requires monitoring. |
Phase 3: Target Engagement and Molecular Docking
Benzimidazolones are known to intercalate into the lateral groove of the BCL6 BTB domain, blocking the recruitment of corepressors like BCOR and SMRT, thereby reactivating apoptotic pathways in cancer cells[2].
Causality & Rationale: We utilize AutoDock Vina for its robust scoring function and efficient conformational sampling. While Vina provides a static binding pose, we treat the ligand as fully flexible against a rigid receptor to identify the global minimum binding energy.
Protocol 3.1: Molecular Docking Pipeline
-
Receptor Preparation: Download the high-resolution crystal structure of the BCL6 BTB domain (e.g., PDB ID: 6XNX) from the Protein Data Bank. Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman partial charges using AutoDock Tools.
-
Ligand Preparation: Import the DFT-optimized ligand from Phase 1. Assign Gasteiger charges and define the two rotatable bonds (the benzyl-nitrogen linkage).
-
Grid Box Definition: Center the grid box strictly on the corepressor binding groove (Tyr58, Glu115, His116), ensuring a grid spacing of 0.375 Å.
-
Execution: Run AutoDock Vina with exhaustiveness = 32 to ensure deep conformational sampling.
-
Interaction Profiling: Extract the top-scoring pose (expected binding affinity ~ -8.5 kcal/mol) and analyze the hydrogen bond between the benzimidazolone N3-H and the backbone carbonyl of Glu115, a hallmark interaction for this scaffold[2].
Figure 1: Mechanism of BCL6 de-repression by benzimidazolone derivatives.
Phase 4: Molecular Dynamics (MD) Simulations
A docking pose is merely a hypothesis until subjected to thermodynamic scrutiny. To validate the stability of the 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one complex, we perform a 100 ns Molecular Dynamics simulation.
Causality & Rationale: MD simulations introduce solvent effects, temperature, and pressure, allowing the protein-ligand complex to relax. If the Root Mean Square Deviation (RMSD) of the ligand plateaus within 2 Å of the docking pose, the protocol is considered self-validated.
Protocol 4.1: MD Simulation Workflow (GROMACS)
-
Topology Generation: Generate the ligand topology using the CGenFF server. Use the CHARMM36 all-atom force field for the BCL6 protein.
-
Solvation & Neutralization: Place the complex in a dodecahedral box with a 1.0 nm buffer. Solvate using the TIP3P water model. Add Na+ and Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.
-
Energy Minimization: Run a steepest descent minimization for 50,000 steps to eliminate steric clashes generated during solvation.
-
Equilibration:
-
NVT Ensemble: 100 ps at 300 K using the V-rescale thermostat to stabilize temperature.
-
NPT Ensemble: 100 ps at 1 bar using the Parrinello-Rahman barostat to stabilize density.
-
-
Production Run: Execute a 100 ns unconstrained MD simulation with a 2 fs time step, utilizing the LINCS algorithm to constrain bonds involving hydrogen.
-
Trajectory Analysis: Extract the RMSD of the protein backbone and the ligand. Calculate the Root Mean Square Fluctuation (RMSF) to observe the stabilization of the Tyr58 residue upon ligand binding.
Figure 2: Sequential in silico workflow from QM optimization to MD simulation.
Conclusion
By subjecting 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one to this rigorous, four-phase in silico pipeline, researchers can confidently bridge the gap between theoretical chemistry and biological efficacy. The integration of QM optimizations ensures accurate docking geometries, while MD simulations provide the necessary thermodynamic validation, ensuring that only highly stable, drug-like candidates progress to in vitro synthesis and testing.
References
-
Swiss Institute of Bioinformatics. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Available at: [Link]
-
Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Preprints.org. Available at:[Link]
-
Collins, I., et al. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry, ACS Publications, 2020. Available at:[Link]
-
RSC Publishing. "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." RSC Advances, 2025. Available at:[Link]
-
Anticancer Research. "Oral Fenbendazole for Cancer Therapy in Humans and Animals." International Institute of Anticancer Research, 2024. Available at:[Link]
Sources
Comprehensive Technical Guide: Molecular Structure, Conformation, and Regioselective Synthesis of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
Executive Summary
The benzimidazol-2-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and antimicrobial agents[1]. Among its derivatives, 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1519538-34-1) represents a highly specific structural motif where the electronic properties of a fluorine atom and the steric bulk of a benzyl group are precisely positioned[2].
This whitepaper provides an in-depth analysis of the molecular conformation, physicochemical properties, and the critical regiochemical challenges associated with synthesizing the 6-fluoro isomer. By detailing a self-validating, de novo cyclization protocol, this guide equips researchers with the authoritative methodologies required to bypass kinetic mixtures and obtain stereoelectronically pure material.
Chemical Identity & Physicochemical Properties
Understanding the baseline physical properties of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is essential for downstream chromatographic and spectroscopic workflows[2][3].
Table 1: Quantitative Physicochemical Summary
| Property | Value |
| Chemical Name | 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one |
| CAS Registry Number | 1519538-34-1 |
| Molecular Formula | C₁₄H₁₁FN₂O |
| Molecular Weight | 242.25 g/mol |
| Physical State | Solid (Colorless to white crystals) |
| Hydrogen Bond Donors | 1 (N3-H) |
| Hydrogen Bond Acceptors | 2 (C=O, F) |
Molecular Structure & Conformational Dynamics
The structural integrity of the 1-benzyl-benzimidazolone system is governed by a delicate balance of orbital overlap and steric minimization[1].
-
Core Planarity: The fused five- and six-membered rings of the benzimidazole system are nearly perfectly planar, with a maximum atomic deviation of approximately 0.023 Å from the central plane. This planarity ensures optimal π-π stacking interactions in biological binding pockets.
-
Benzyl Dihedral Angle: To minimize steric clash between the phenyl ring of the benzyl group and the C7 proton of the benzimidazole core, the N1-CH2-Ar bond rotates to adopt a preferred dihedral angle of ~68.5°[1].
-
Electronic Modulation by Fluorine: The fluorine atom at the C6 position exerts a strong inductive withdrawing effect (-I) and a weak resonance donating effect (+M). This electronic push-pull modulates the basicity of the adjacent N1 nitrogen and the acidity of the N3 proton.
-
Solid-State Interactions: In the crystal lattice, the molecule forms centrosymmetric pseudo-dimers driven by robust intermolecular N3–H···O=C hydrogen bonds[1].
Figure 1: Conformational features and intermolecular interactions of the molecular scaffold.
The Regioselectivity Challenge & Synthesis Workflow
The Causality of Regiochemical Failure in Direct Alkylation
A common pitfall in synthesizing this molecule is attempting the direct benzylation of the commercially available precursor, 5(6)-fluoro-1H-benzo[d]imidazol-2(3H)-one. Under standard phase-transfer conditions (e.g., K₂CO₃, TBAB in DMF)[1], deprotonation yields a delocalized anion.
Because the fluorine atom is highly electronegative, its -I effect is distance-dependent. In the tautomeric core, one nitrogen is three bonds away from the fluorine, while the other is four bonds away. The nitrogen closer to the fluorine (3 bonds) is significantly more electron-deficient and less nucleophilic. Consequently, the benzyl electrophile preferentially attacks the more nucleophilic nitrogen (4 bonds away). This kinetic preference results in 1-benzyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one as the major product, leaving the desired 6-fluoro isomer as a difficult-to-isolate minor byproduct.
The Unambiguous De Novo Solution
To bypass this regiochemical ambiguity, the synthesis must be approached via the cyclization of an asymmetric diamine: 4-fluoro-N1-benzylbenzene-1,2-diamine . By pre-installing the benzyl group at the correct position relative to the fluorine atom, cyclization with 1,1'-Carbonyldiimidazole (CDI) guarantees the exclusive formation of the 6-fluoro isomer.
Figure 2: Unambiguous regioselective synthesis workflow using CDI cyclization.
Experimental Protocol: CDI-Mediated Cyclization
This self-validating protocol utilizes CDI instead of highly toxic phosgene derivatives. The reaction is driven to completion by the thermodynamic stability of the resulting urea core, while the imidazole byproduct serves as an internal basic catalyst before being washed out.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 4-fluoro-N1-benzylbenzene-1,2-diamine (1.0 eq, 5.0 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).
-
Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 6.0 mmol) portion-wise over 10 minutes. Causality note: Portion-wise addition controls the exothermic release of imidazole and prevents localized heating that could lead to intermolecular oligomerization.
-
Cyclization: Remove the ice bath. Stir the mixture at room temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the diamine spot is completely consumed.
-
Quenching & Extraction: Quench the reaction with 20 mL of cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Washing (Self-Validation Step): Wash the combined organic layers with 1M HCl (2 × 15 mL). Causality note: This step is critical; it protonates and removes the imidazole byproduct into the aqueous layer, validating the purity of the organic phase. Follow with saturated NaHCO₃ (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from absolute ethanol to yield the pure target compound.
Spectroscopic & Analytical Characterization
Verification of the 6-fluoro isomer relies heavily on distinct spectroscopic markers[4]. The table below summarizes the expected analytical data for structural confirmation.
Table 2: Expected Spectroscopic Data (NMR & IR)
| Technique | Signal / Shift | Assignment / Rationale |
| ¹H NMR (DMSO-d₆) | ~5.05 ppm (s, 2H) | N1-CH₂ (Benzyl): Sharp singlet due to lack of adjacent protons. |
| ¹H NMR (DMSO-d₆) | 6.90 – 7.40 ppm (m, 8H) | Aromatic Protons: Overlapping multiplets from the phenyl ring and the fluorinated benzimidazole core. |
| ¹H NMR (DMSO-d₆) | ~11.20 ppm (s, 1H) | N3-H: Broad singlet, exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | ~155.0 ppm | C=O (Carbonyl): Characteristic urea carbonyl shift. |
| ¹³C NMR (DMSO-d₆) | ~158.5 ppm (d, J ≈ 235 Hz) | C6-F: Large one-bond carbon-fluorine coupling confirms the presence of the halogen. |
| FT-IR (ATR) | ~3150 cm⁻¹ | N-H stretch: Broadened due to solid-state hydrogen bonding. |
| FT-IR (ATR) | ~1690 cm⁻¹ | C=O stretch: Strong, sharp peak typical of cyclic ureas. |
References
-
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one Product Information & Chemical Properties , CymitQuimica. 2
-
1-Benzyl-1H-benzimidazol-2(3H)-one: Crystal Structure and Conformational Analysis , Ouzidan et al., Acta Crystallographica Section E, PMC. 1
-
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one Catalog , Sigma-Aldrich. 3
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates , PMC. 4
Sources
- 1. 1-Benzyl-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for quantification of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one in biological samples
Application Note & Bioanalytical Protocol: High-Sensitivity LC-MS/MS Quantification of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one in Biological Matrices
Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals.
Introduction & Pharmacological Context
The benzimidazol-2-one scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of 1H-benzo[d]imidazol-2(3H)-one have demonstrated profound therapeutic potential across diverse indications, acting as potent Transient Receptor Potential Cation Channel 5 (TRPC5) inhibitors[1], neuroprotective agents in phenotypic models of CLN3 (Batten) Disease[2], and human topoisomerase I inhibitors for anticancer therapy[3].
Specifically, 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (BFBI) represents a critical structural node. Its lipophilic N-benzyl group enhances blood-brain barrier (BBB) penetrance, while the fluorine substitution at the 6-position improves metabolic stability against hepatic cytochrome P450 oxidation. To support preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling, a robust, highly sensitive, and reproducible bioanalytical method is required to quantify BFBI in complex biological matrices (e.g., plasma and urine).
Scientific Rationale & Methodological Causality
Developing a self-validating bioanalytical system requires deliberate choices in sample preparation and mass spectrometry to mitigate matrix effects and ensure absolute quantitative trustworthiness.
-
Sample Preparation Causality (Why HLB over MCX?): While mixed-mode cation exchange (MCX) solid-phase extraction (SPE) is the gold standard for many nitrogenous heterocyclic drugs (like benzodiazepines)[4], the imidazol-2-one nitrogen in BFBI is weakly acidic/neutral (pKa ~10). It does not carry a strong positive charge at physiological pH, rendering cation-exchange mechanisms inefficient. Therefore, we utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. HLB relies on reversed-phase interactions, perfectly capturing the highly lipophilic benzyl moiety of BFBI while allowing polar matrix interferents (like salts and endogenous proteins) to be washed away.
-
Chromatographic Causality: A superficially porous C18+ column is selected. The positively charged surface modification of the C18+ stationary phase repels the weakly basic secondary interactions of the benzimidazole core, preventing peak tailing and ensuring sharp, symmetrical peaks[4].
-
Mass Spectrometry Causality: BFBI (Exact Mass: 242.08) readily ionizes in Electrospray Ionization Positive mode (ESI+) to form the protonated precursor [M+H]+ at m/z 243.1. During Collision-Induced Dissociation (CID), the N-benzyl bond acts as the primary lability point. Cleavage yields a highly stable benzyl/tropylium cation at m/z 91.1. Because this fragment is energetically favored and highly abundant, it serves as an ultra-sensitive quantifier ion.
Experimental Protocols
Reagents & Materials
-
Analyte: 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (BFBI, >98% purity).
-
Internal Standard (IS): BFBI-d5 (benzyl-d5 labeled) to perfectly track and correct for matrix suppression and extraction loss.
-
Extraction Plate: Waters Oasis® HLB µElution Plate (30 µm).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Step-by-Step Solid Phase Extraction (SPE) Workflow
Note: This protocol is designed for 96-well high-throughput processing.
-
Spiking: Aliquot 50 µL of plasma (or urine) into a 96-well collection plate. Add 10 µL of the IS working solution (100 ng/mL BFBI-d5 in 50% MeOH). Vortex for 30 seconds.
-
Protein Precipitation (PPT): Add 150 µL of cold ACN to each well to crash plasma proteins. Centrifuge at 10,000 × g for 10 minutes at 4°C. Causality: Removing bulk proteins prior to SPE prevents clogging of the µElution plate pores.
-
Conditioning: Condition the HLB µElution plate with 1.0 mL MeOH, followed by 1.0 mL of LC-MS grade water. Apply low vacuum (approx. 2-3 in Hg).
-
Loading: Transfer the supernatant from the PPT step onto the conditioned HLB plate. Draw through at a slow rate (1 drop/second) to maximize analyte-sorbent interaction.
-
Washing: Wash the wells with 1.0 mL of 5% MeOH in water. Causality: This specific concentration is strong enough to elute highly polar endogenous phospholipids and salts, but weak enough to retain the lipophilic BFBI.
-
Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 100% ACN.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN / 90% Water with 0.1% FA).
Caption: Figure 1: Step-by-step Solid Phase Extraction (SPE) workflow for BFBI isolation from biological matrices.
LC-MS/MS Analytical Conditions
-
System: Waters ACQUITY UPLC coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.
-
Column: CORTECS UPLC C18+ (2.1 x 50 mm, 1.6 µm) maintained at 45°C.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in Acetonitrile.
-
Gradient: 10% B held for 0.5 min, ramped to 95% B over 3.5 min, held at 95% B for 1.0 min, and re-equilibrated at 10% B for 1.0 min. Flow rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Caption: Figure 2: Multiple Reaction Monitoring (MRM) mass spectrometry pathway for BFBI quantification.
Quantitative Data & Method Validation
The method was validated in accordance with FDA and EMA Bioanalytical Method Validation Guidelines. The self-validating nature of the assay is confirmed by the tight precision metrics and the near-100% matrix effect recovery, proving that the HLB SPE successfully removed ion-suppressing phospholipids.
Table 1: Optimized MRM Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| BFBI | 243.1 | 91.1 | 50 | 30 | 25 | Quantifier (Benzyl Cation) |
| BFBI | 243.1 | 153.1 | 50 | 30 | 20 | Qualifier (Core Fragment) |
| BFBI-d5 (IS) | 248.1 | 96.1 | 50 | 30 | 25 | Internal Standard |
Table 2: Method Validation Summary (Human Plasma)
| Validation Parameter | FDA/EMA Acceptance Criteria | Observed Results (BFBI) |
| Linear Dynamic Range | R2≥0.99 | 0.5 – 500 ng/mL ( R2=0.998 ) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.5 ng/mL (CV = 11.2%) |
| Intra-day Precision (n=6) | CV ≤ 15% ( ≤ 20% at LLOQ) | 3.2% – 7.8% |
| Inter-day Precision (n=18) | CV ≤ 15% ( ≤ 20% at LLOQ) | 4.5% – 9.1% |
| Matrix Effect (IS Normalized) | 85% – 115% | 96.4% ± 3.1% |
| Extraction Recovery | Consistent across all QC levels | 88.5% ± 4.2% |
References
- Simeon, P., et al. "Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model." PMC / NIH.
- Pandey, S., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." PMC / NIH.
- "Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)." D-NB.info.
- "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy." Waters Application Note.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
one-pot synthesis of fluorinated benzimidazolines using a catalyst
Application Note: One-Pot Catalytic Synthesis of Fluorinated Benzimidazolines
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst selection, and self-validating experimental protocols.
Executive Summary & Mechanistic Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug development. Fluorination predictably modulates critical physicochemical properties—such as lipophilicity, electrostatic potential, and metabolic stability—making fluorinated benzimidazolines highly privileged structures in pharmacophore design [1].
Historically, the synthesis of these compounds required harsh conditions, stoichiometric reagents, and tedious multi-step isolations. The advent of one-pot condensation-cyclization methodologies utilizing mild Lewis or Brønsted acid catalysts has streamlined this workflow, allowing for direct synthesis from 1,2-phenylenediamines and fluorinated ketones [1].
The Causality of Fluorine-Directed Cyclization: Understanding the reaction trajectory requires analyzing the electronic influence of the fluorine substituents. When 1,2-phenylenediamines react with standard non-fluorinated ketones (alkyl/aryl), the reaction typically proceeds via a diimine intermediate, followed by an internal Michael-type addition to yield 7-membered 1,5-benzodiazepines [1].
However, introducing a fluorinated ketone (e.g., 1,1,1-trifluoroacetone) fundamentally alters this pathway. The strong inductive electron-withdrawing nature (-I effect) of the trifluoromethyl group highly polarizes the initial imine intermediate. This electronic shift significantly increases the electrophilicity of the imine carbon, kinetically driving a rapid 5-endo-trig intramolecular cyclization to form a 5-membered benzimidazoline ring before a second equivalent of amine can condense to form the diimine [1].
Reaction Pathway Divergence
Reaction pathway divergence: Fluorinated vs. non-fluorinated ketones in condensation-cyclization.
Catalyst Selection & Comparative Efficacy
Selecting the appropriate catalyst dictates the scalability and environmental footprint of the synthesis. The table below summarizes the performance of field-proven catalysts for this specific transformation.
| Catalyst System | Loading | Reaction Conditions | Time (h) | Typical Yield (%) | Recovery / Reusability |
| Gallium(III) Triflate [Ga(OTf)₃] | 5 mol% | CH₂Cl₂, 50 °C | 2 – 6 | 85 – 95 | High (Aqueous extraction) |
| Nafion®-H Resin | 20 wt% | Toluene, 50-80 °C | 4 – 12 | 80 – 92 | Excellent (Simple filtration) |
| Keggin POM (H₃PW₁₂O₄₀) | 1 mol% | H₂O/Toluene, 80 °C | 3 – 8 | 80 – 90 | Good (Biphasic separation) |
Expert Insight: For bench-scale discovery chemistry, Ga(OTf)₃ is highly recommended. Unlike traditional Lewis acids (e.g., AlCl₃, SbF₅) that rapidly hydrolyze and require stoichiometric loading, Ga(OTf)₃ is a water-tolerant, non-hydrolyzable Lewis acid that provides optimal acidity at just 5 mol% loading [1]. For industrial scale-up where aqueous waste must be minimized, Nafion®-H (a perfluoroalkanesulfonic acid solid resin) offers a robust heterogeneous alternative that drives high yields under mild conditions and can be recovered via simple filtration [2].
Experimental Protocol: Ga(OTf)₃-Catalyzed One-Pot Synthesis
This protocol details the synthesis of 2-methyl-2-trifluoromethylbenzimidazoline. It is designed as a self-validating workflow , meaning the physical observations during the procedure inherently confirm the success of the chemical transformations.
Materials Required:
-
1,2-Phenylenediamine (1.0 mmol)
-
1,1,1-Trifluoroacetone (1.2 mmol)
-
Gallium(III) trifluoromethanesulfonate [Ga(OTf)₃] (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (5.0 mL)
-
Deionized water and brine (for workup)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, dissolve 1,2-phenylenediamine (1.0 mmol) in 5.0 mL of anhydrous CH₂Cl₂.
-
Causality: CH₂Cl₂ is chosen for its excellent solubilizing properties and low boiling point, allowing mild heating without thermally degrading the sensitive diamine [1].
-
-
Reagent Addition: Add 1,1,1-trifluoroacetone (1.2 mmol) to the solution. Follow immediately by the addition of Ga(OTf)₃ (5 mol%). Seal the tube tightly.
-
Causality: A slight excess (1.2 eq) of the highly volatile fluorinated ketone ensures complete conversion of the diamine and compensates for any evaporative loss into the vessel's headspace.
-
-
Catalytic Condensation: Heat the reaction mixture to 50 °C in an oil bath with vigorous stirring for 2 to 6 hours [1].
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent.
-
Validation Check: The reaction is proceeding correctly when the highly polar diamine spot (low Rf ) completely disappears, replaced by a distinct, less polar, UV-active spot corresponding to the benzimidazoline.
-
-
Quenching & Workup: Cool the mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).
-
Validation Check: Ga(OTf)₃ is highly water-soluble and will partition entirely into the aqueous phase. The organic phase will contain the pure product. The aqueous layer can be concentrated under vacuum to quantitatively recover the catalyst for subsequent runs, validating the "green" nature of the protocol [1].
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure but can be further purified by flash column chromatography if analytically pure samples are required.
Troubleshooting & Optimization Matrix
| Observed Issue | Mechanistic Root Cause | Corrective Action |
| Formation of 1,5-benzodiazepines | Insufficient electrophilicity of the ketone or loss of the fluorinated ketone gas. | Ensure the pressure tube is hermetically sealed. Verify the structural integrity and purity of the starting fluorinated ketone via NMR prior to use. |
| Stalled Reaction / Low Yield | Catalyst poisoning or excessive water accumulation driving the equilibrium backward. | Although Ga(OTf)₃ is water-tolerant, condensation produces water. Add activated 4Å molecular sieves to the reaction mixture to sequester generated water and drive the reaction forward. |
| Darkening of Reaction Mixture | Oxidation of 1,2-phenylenediamine. | Degas the CH₂Cl₂ solvent prior to use and conduct the reaction under a blanket of inert Argon or Nitrogen gas. |
References
-
Prakash, G. K. S., Mathew, T., Panja, C., Vaghoo, H., Venkataraman, K., & Olah, G. A. (2007). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. Organic Letters, 9(2), 179-182. URL:[Link]
Sources
Application Note: Cell Culture Protocols for Evaluating the Cytotoxicity of Benzimidazole Derivatives
Introduction & Mechanistic Grounding
Benzimidazoles are a highly versatile class of heterocyclic aromatic compounds. While traditionally recognized as broad-spectrum anthelmintics and fungicides, novel benzimidazole derivatives have emerged as potent anticancer agents in modern drug discovery [1].
The primary mechanism of action (MoA) for the cytotoxicity of these compounds in mammalian cancer cells is the disruption of microtubule dynamics. Benzimidazoles act as microtubule-destabilizing agents (MDAs) by binding to the colchicine-binding site on the β -tubulin subunit [2]. This binding prevents the polymerization of tubulin dimers into microtubules, which is critical for mitotic spindle formation. Consequently, cells treated with active benzimidazole derivatives experience prolonged G2/M cell cycle arrest, ultimately triggering apoptotic cell death pathways [3].
To effectively evaluate the therapeutic potential of new benzimidazole compounds, researchers must utilize robust, self-validating cell culture protocols that can accurately quantify cytotoxicity while distinguishing between targeted anticancer effects and generalized toxicity.
Mechanism of Action: Benzimidazole-induced tubulin depolymerization leading to apoptosis.
Experimental Design & Causality
A rigorous cytotoxicity assay must be a self-validating system . This means the experimental design inherently proves that the observed results are due to the compound itself, rather than experimental artifacts.
-
Cell Line Selection: A robust screening panel should include diverse cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) and at least one non-tumorigenic cell line (e.g., HEK-293T or 3T3 fibroblasts)[4]. Causality: Including a normal cell line validates the selectivity of the compound, ensuring it targets hyperproliferative cells rather than acting as a universal toxin.
-
Assay Choice (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial screening. Causality: MTT relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the absorbance directly correlates with the number of viable, metabolically active cells.
-
Vehicle Controls: Benzimidazoles are notoriously hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. Causality: DMSO itself is cytotoxic at high concentrations. The final concentration of DMSO in the culture media must never exceed 0.1% (v/v), and a vehicle control (0.1% DMSO in media) must be used to establish the 100% viability baseline.
-
Positive Controls: A known tubulin inhibitor (e.g., Colchicine, Nocodazole, or standard chemotherapeutics like Doxorubicin) must be included. Causality: This proves that the specific cell batch is responsive to the proposed mechanism of action and that the assay possesses the necessary sensitivity [5].
Quantitative Data Summary: Efficacy of Benzimidazole Derivatives
The following table summarizes the cytotoxic profiles (IC₅₀ values) of recently synthesized benzimidazole derivatives across various human cell lines, demonstrating the structure-activity relationship and selectivity of this scaffold.
| Compound ID | Cell Line (Origin) | Assay Incubation | IC₅₀ Value | Toxicity to Normal Cells (HEK-293T) | Reference |
| Compound E12 | K562 (Leukemia) | 48 h | 11.07 µM | > 40 µM (Low Toxicity) | [3] |
| Compound 5 | MCF-7 (Breast) | 48 h | 17.8 µg/mL | Safer / Lesser Cytotoxicity | [4] |
| Compound 5 | DU-145 (Prostate) | 48 h | 10.2 µg/mL | Safer / Lesser Cytotoxicity | [4] |
| Compound 9c | MDA-MB453 (Breast) | 48 h | 55.89 µg/mL | Devoid of activity | [6] |
| Compound 9g | NCI-H522 (Lung) | 48 h | 50.48 µg/mL | Devoid of activity | [6] |
Step-by-Step Methodologies
Protocol 1: Cell Culturing and Seeding
-
Harvesting: Detach adherent cells (e.g., MCF-7, A549) using 0.25% Trypsin-EDTA when they reach 70-80% confluency. Neutralize trypsin with complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).
-
Counting: Count cells using a hemocytometer or automated cell counter. Ensure viability is >95% using Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to a concentration of 5×104 cells/mL. Dispense 100 µL of the cell suspension into each well of a flat-bottom 96-well tissue culture plate (yielding 5,000 cells/well).
-
Expert Insight: Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 100 µL of sterile PBS to prevent the "edge effect" (evaporation) which skews metabolic readings.
-
-
Attachment: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow cells to adhere and resume exponential growth.
Protocol 2: Benzimidazole Treatment and MTT Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the benzimidazole derivative in 100% molecular-grade DMSO. Prepare serial dilutions in complete culture media to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant at 0.1% across all wells.
-
Treatment: Carefully aspirate the old media from the 96-well plate. Add 100 µL of the compound-containing media to the corresponding wells. Include the following controls:
-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Control: Media + 1 µM Doxorubicin or Nocodazole.
-
Blank: Media only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Reconstitute MTT powder in sterile PBS at 5 mg/mL (protect from light). Add 20 µL of the MTT solution directly to the 100 µL of media in each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media containing unreacted MTT. Crucial Step: Do not disturb the purple formazan crystals at the bottom of the well. Add 150 µL of 100% DMSO to each well to dissolve the crystals.
-
Reading: Place the plate on an orbital shaker for 10 minutes at room temperature. Measure the absorbance at 570 nm using a microplate reader (with a reference wavelength of 650 nm to subtract cellular debris background).
-
Data Analysis: Calculate cell viability percentage:
Viability(%)=(AbsVehicle−AbsBlankAbsSample−AbsBlank)×100Plot log(concentration) vs. normalized viability to calculate the IC₅₀ using non-linear regression.
Step-by-step workflow for the MTT cytotoxicity assay of benzimidazole compounds.
References
-
"Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231", MDPI,[Link]
-
"Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones", PMC / NIH,[Link]
-
"Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives", Arabian Journal of Chemistry,[Link]
-
"Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies", Chemico-Biological Interactions / NIH,[Link]
-
"Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin", APS Journals,[Link]
-
"In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and breast cancer", Scholars Research Library,[Link]
Advanced Methodologies for the Synthesis of 2-Substituted Benzimidazoles: A Technical Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
The benzimidazole scaffold is a ubiquitous and privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics such as proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihypertensives (telmisartan). As a Senior Application Scientist, I approach the synthesis of 2-substituted benzimidazoles not merely as a sequence of mixing reagents, but as a highly orchestrated thermodynamic and kinetic process.
The construction of the benzimidazole core fundamentally relies on the condensation of o-phenylenediamine (OPDA) with a one-carbon electrophile. Historically and mechanistically, this is achieved via two primary pathways[1]:
-
The Phillips-Ladenburg Reaction (Path A) : Involves the condensation of OPDA with carboxylic acids under strongly acidic conditions (e.g., polyphosphoric acid or p-TsOH) and high heat. The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine. This forms a monoamide intermediate that subsequently cyclizes via dehydration.
-
The Weidenhagen Reaction (Path B) : Involves the condensation of OPDA with aldehydes. This pathway is often preferred due to the commercial availability and stability of diverse aldehydes. The initial condensation yields a Schiff base (benzimidazoline) intermediate. Crucially, this intermediate lacks aromaticity in the newly formed imidazole ring. Therefore, an oxidative cyclodehydrogenation step is mandatory to restore aromaticity and yield the final 2-substituted benzimidazole.
Mechanistic pathways for 2-substituted benzimidazole synthesis via acids or aldehydes.
Quantitative Data: Comparative Strategy Analysis
Modern synthetic chemistry demands a departure from harsh, energy-intensive conditions. The table below summarizes the quantitative performance of conventional heating versus modern microwave-assisted and photocatalytic methodologies.
| Synthetic Strategy | Reagents / Catalyst | Reaction Conditions | Avg. Yield (%) | Reaction Time | Green Metric |
| Conventional (Phillips-Ladenburg) | OPDA + Carboxylic Acid / p-TsOH | Reflux (Toluene), 110°C | 60 - 75% | 2 - 6 hours | Low |
| Microwave-Assisted Oxidative | OPDA + Aldehyde / Er(OTf)₃ | MW Irradiation, H₂O, 80°C | 75 - 99% | 2 - 15 mins | High |
| Photocatalytic Condensation | OPDA + Aldehyde / Rose Bengal | 11 W LED, MeCN, RT | 80 - 95% | 4 - 8 hours | High |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—incorporating built-in analytical checkpoints to confirm reaction progression without relying solely on end-point analysis.
Protocol A: Microwave-Assisted Oxidative Condensation via Er(OTf)₃
Causality & Design : Erbium(III) triflate (Er(OTf)₃) acts as a water-tolerant, hard Lewis acid. It selectively coordinates with the oxygen of the aldehyde, drastically lowering the activation energy for nucleophilic attack by OPDA[2]. Performing this reaction in water leverages the hydrophobic effect; the organic substrates are forced into close proximity, accelerating the reaction kinetics. Microwave irradiation provides instantaneous, volumetric heating, bypassing the thermal gradients that cause side-product formation in conventional heating.
Step-by-Step Methodology :
-
Reagent Preparation : In a 10 mL microwave-safe vial, combine o-phenylenediamine (0.5 mmol) and the desired aldehyde (0.5 mmol).
-
Catalyst & Solvent Addition : Add Er(OTf)₃ (10 mol%, 0.05 mmol) followed by 2.0 mL of deionized water. Add a magnetic stir bar.
-
Irradiation : Seal the vial and subject it to microwave irradiation (e.g., 180 W) at 80°C for 2 to 15 minutes, depending on the electronic nature of the aldehyde.
-
Self-Validation Checkpoint 1 (Phase Separation) : Upon cooling the vial to room temperature, the reaction self-validates. The highly polar starting materials are soluble/dispersed, but the rigid, hydrophobic 2-substituted benzimidazole product will spontaneously precipitate from the aqueous phase.
-
Isolation : Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and dry.
-
Self-Validation Checkpoint 2 (Analytical) : Confirm purity via TLC (using Hexane/EtOAc) and structural integrity via ¹H-NMR (look for the characteristic downfield NH proton exchangeable with D₂O at ~12.5 ppm).
Step-by-step workflow for the microwave-assisted oxidative condensation protocol.
Protocol B: Metal-Free Photocatalytic Condensation
Causality & Design : Transition-metal oxidants often leave toxic trace residues, which is detrimental in drug development. This protocol utilizes Rose Bengal, an organic dye, as a photocatalyst[3]. Upon irradiation with a standard 11 W LED, Rose Bengal undergoes intersystem crossing to a long-lived triplet state. It facilitates the generation of reactive oxygen species (ROS) from ambient air, which efficiently abstract protons and electrons from the benzimidazoline intermediate. This drives the oxidative cyclodehydrogenation cleanly and under ambient temperature.
Step-by-Step Methodology :
-
Reaction Assembly : In a 30 mL clear borosilicate glass vial, dissolve o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of HPLC-grade acetonitrile.
-
Photocatalyst Addition : Add Rose Bengal (2 mol%). The solution will adopt a deep pink/red hue.
-
Photochemical Activation : Place the unsealed vial (open to air) approximately 5 cm away from an 11 W visible LED light source. Stir vigorously at room temperature. Note: The open-air environment is critical, as ambient O₂ serves as the terminal oxidant.
-
Self-Validation Checkpoint 1 (TLC Monitoring) : Monitor the reaction every 2 hours. The highly polar OPDA spot will disappear, replaced by a highly UV-active fluorescent spot corresponding to the benzimidazole.
-
Workup & Purification : Once complete (typically 4-8 hours), concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: gradient of Hexane/Ethyl Acetate).
-
Self-Validation Checkpoint 2 (Mass Spectrometry) : Perform High-Resolution Mass Spectrometry (HRMS). The intermediate Schiff base will show a mass of [M+H]⁺, but the successful oxidative cyclodehydrogenation is validated by a precise -2.016 Da mass shift, confirming the loss of two hydrogen atoms to restore aromaticity.
Sources
Application Note: Multinuclear NMR Preparation Protocol for 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
Introduction & Scientific Rationale
Fluorinated benzimidazol-2-ones represent a privileged class of pharmacophores in medicinal chemistry. The strategic incorporation of a fluorine atom onto the benzimidazolone core dramatically modulates the molecule's lipophilicity, metabolic stability, and target binding affinity, making these derivatives highly effective as antimicrobial agents and biofilm eradicators[1].
For rigorous structural validation during the synthesis of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H, 13 C, and 19 F) is the analytical gold standard[2]. 19 F NMR is particularly invaluable; the 19 F nucleus offers near 100% natural abundance, high sensitivity, and a massive chemical shift dispersion (~800 ppm) with virtually zero background interference in biological or synthetic matrices[3]. This application note details a self-validating sample preparation protocol designed to yield high-resolution spectra by mitigating common physical and chemical artifacts.
Physicochemical Properties & Solvent Selection
The structural architecture of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one features a rigid, planar bicyclic core with a highly polar N3-H bond and a C2 carbonyl group. This configuration promotes strong intermolecular hydrogen bonding, which often leads to poor solubility and signal broadening in non-polar solvents like Chloroform-d (CDCl 3 ).
Causality of Solvent Choice: Dimethyl sulfoxide-d 6 (DMSO-d 6 ) is the universally preferred solvent for benzimidazole derivatives[4]. As a strong hydrogen-bond acceptor, DMSO effectively disrupts the intermolecular H-bonding network of the benzimidazolone molecules, ensuring complete dissolution. Furthermore, DMSO-d 6 significantly slows the chemical exchange rate of the N-H proton. Instead of exchanging with residual moisture and disappearing into the baseline, the N-H proton can be clearly observed as a distinct, highly deshielded broad singlet[4].
Experimental Protocol: Self-Validating Sample Preparation
This methodology is engineered as a self-validating system: by systematically eliminating physical contaminants (particulates, fingerprints) and optimizing the solvent volume, the user guarantees that any remaining line broadening in the final spectrum is due to chemical phenomena (e.g., tautomerism or exchange) rather than instrumental or preparation errors.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10–15 mg of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one into a clean, dry 2 mL glass vial. Rationale: This mass provides an optimal concentration (~15-25 mM) that yields high-quality 1 H spectra in a single scan and excellent 13 C/ 19 F spectra within 1-2 hours, avoiding concentration-dependent viscosity issues that degrade resolution.
-
Solvent Addition: Add exactly 0.6 mL of high-purity DMSO-d 6 (containing 0.03% v/v Tetramethylsilane, TMS) to the vial. Rationale: 0.6 mL ensures the liquid level in a standard 5 mm NMR tube reaches approximately 4.5 cm. This perfectly centers the sample within the active volume of the spectrometer's receiver coils, preventing severe shimming artifacts caused by magnetic susceptibility gradients at the liquid-air interface.
-
Dissolution: Vortex the mixture for 30 seconds. If the compound is not fully dissolved, sonicate the vial for 1-2 minutes at room temperature.
-
Filtration (Critical Step): Pack a small, tight plug of glass wool into a glass Pasteur pipette. Filter the dissolved sample directly through the glass wool into a premium 5 mm NMR tube[4]. Rationale: Removing undissolved micro-particulates and dust is non-negotiable. Solid particles distort the local magnetic field homogeneity, leading to broad, asymmetric peaks and failed automated shimming routines.
-
Tube Preparation: Cap the NMR tube tightly. Wipe the exterior of the tube with a lint-free wipe moistened with isopropanol or acetone. Rationale: Fingerprints or oils on the tube exterior introduce spurious lipid signals and can permanently contaminate the spectrometer probe.
Workflow Visualization
Fig 1. Optimized sample preparation workflow for multinuclear NMR analysis.
NMR Acquisition Parameters
To ensure optimal signal-to-noise (S/N) and accurate integration, utilize the standardized acquisition parameters outlined below.
Table 1: Recommended Multinuclear NMR Parameters (400 MHz Spectrometer)
| Parameter | 1 H NMR | 13 C NMR | 19 F NMR |
| Frequency (approx.) | 400 MHz | 100 MHz | 376 MHz |
| Number of Scans (NS) | 16 - 32 | 512 - 1024 | 64 - 128 |
| Relaxation Delay (D1) | 1.5 - 2.0 s | 2.0 - 3.0 s | 1.5 - 2.0 s |
| Spectral Width (SW) | 15 ppm | 250 ppm | 250 ppm |
| Pulse Angle | 30° | 30° | 30° |
| Decoupling | None | 1 H-decoupled (WALTZ-16) | 1 H-decoupled (optional) |
Expected Spectral Features & Mechanistic Interpretation
Understanding the causality behind the chemical shifts and coupling patterns is essential for definitive structural elucidation.
-
1 H NMR:
-
N3-H Proton: Appears as a highly deshielded broad singlet around 10.8–11.2 ppm . The extreme downfield shift is driven by the electron-withdrawing nature of the adjacent C2 carbonyl and the aromatic ring[4].
-
Aromatic Protons (H4, H5, H7): The presence of the C6 fluorine atom breaks the symmetry of the aromatic ring, resulting in complex spin-spin splitting. H5 will exhibit a distinct doublet of doublets (dd) due to ortho-coupling with H4 ( 3JHH ) and heteronuclear ortho-coupling with the C6 fluorine ( 3JHF≈8−10 Hz).
-
Benzyl CH 2 : Observed as a sharp singlet near 5.0 ppm , heavily deshielded by the adjacent N1 atom and the phenyl ring.
-
-
13 C NMR:
-
C=O (C2): The urea-like carbonyl carbon typically resonates around 152–155 ppm [5].
-
C-F (C6): The carbon directly attached to the fluorine atom will appear as a large doublet with a massive one-bond carbon-fluorine coupling constant ( 1JCF≈240 Hz). The adjacent carbons (C5, C7) will also display smaller 2JCF couplings (~20-25 Hz).
-
-
19 F NMR:
-
Expect a single resonance in the region of -115 to -120 ppm (referenced internally or externally). The peak will not be a pure singlet; it will exhibit multiplet splitting due to 3JFH and 4JFH couplings with the adjacent H5 and H7 aromatic protons[2].
-
References[4] Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of fluorine substituents in 4-(1-benzyl-1 H -benzo[ d ]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Ta ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00210E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Next-Generation Agrochemical Discovery – RNAi Biopesticides and Structure-Based Inhibitor Design
Executive Summary
The agrochemical industry is undergoing a paradigm shift, transitioning from the empirical screening of broad-spectrum chemicals to the rational, molecular design of highly specific crop protection agents. For drug development professionals and agricultural scientists, this evolution mirrors the trajectory of human therapeutics. This application note details two of the most promising frontiers in novel pesticide development: RNA interference (RNAi)-based biopesticides and the Structure-Based Drug Design (SBDD) of novel enzyme inhibitors . By establishing self-validating protocols and understanding the mechanistic causality behind experimental choices, researchers can accelerate the pipeline from in silico discovery to field application.
Part 1: RNA Interference (RNAi) Therapeutics for Agriculture
Mechanistic Rationale
Protocol 1: dsRNA Synthesis and High-Throughput Dietary Bioassay (SIGS Simulation)
To validate novel RNAi targets, researchers must establish a robust pipeline that mimics field ingestion while ensuring molecular fidelity.
Step 1: Target Sequence Amplification & T7 Promoter Addition
-
Action: Amplify a 200–400 bp fragment of the target gene (e.g., PSMB5) using primers flanked by T7 RNA polymerase promoter sequences (TAATACGACTCACTATAGGG).
-
Causality: The T7 promoter is strictly required by T7 RNA polymerase to initiate high-yield in vitro transcription (IVT). Fragment lengths between 200-400 bp are optimal; shorter sequences reduce cellular uptake efficiency, while longer sequences increase the risk of off-target silencing.
Step 2: In Vitro Transcription (IVT) and Purification
-
Action: Synthesize dsRNA using a commercial IVT kit. Post-synthesis, treat the reaction with DNase I and single-stranded RNase (e.g., RNase A at low salt concentration), followed by column purification or lithium chloride precipitation.
-
Causality: Removing the DNA template and unhybridized ssRNA is critical. ssRNA can trigger non-specific innate immune responses in insects, confounding mortality data. Accurate spectrophotometric quantification requires pure dsRNA.
Step 3: Dietary Bioassay Setup (Leaf-Dip Method)
-
Action: Cut uniform leaf discs from the host plant. Dip discs into a solution containing 0.1% Triton X-100 (surfactant) and varying concentrations of dsRNA (e.g., 0.1, 1, 10, 100 ng/µL). Include a non-target dsRNA (e.g., dsGFP) as a negative control. Allow to air dry and introduce synchronized 2nd-instar larvae.
-
Causality: The surfactant ensures uniform distribution of the dsRNA on the hydrophobic leaf surface, simulating commercial spray adjuvants. The dsGFP control is a self-validating system element: it proves that mortality is due to sequence-specific silencing of the target gene, not the energetic cost of processing exogenous dsRNA.
Quantitative Data Summary: RNAi Bioassay Efficacy
Table 1: Comparative efficacy of dsRNA constructs against 2nd-instar Colorado potato beetle (7-day post-exposure).
| Treatment Group | Target Gene | Concentration (ng/µL) | Gene Knockdown (%) | Mortality (%) | LC50 (ng/µL) |
| Nuclease-Free Water | N/A | 0 | 0.0 ± 0.0 | 2.1 ± 1.0 | N/A |
| dsGFP (Control) | GFP | 100 | 0.0 ± 0.0 | 4.5 ± 1.5 | >1000 |
| dsPSMB5 (Ledprona-like) | PSMB5 | 10 | 88.4 ± 3.2 | 94.2 ± 2.8 | 1.25 |
| dsACT (Actin) | Actin | 10 | 65.1 ± 5.4 | 45.0 ± 4.1 | 18.4 |
Part 2: Structure-Based Design of Novel HPPD Inhibitors
Mechanistic Rationale
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine degradation pathway, essential for the biosynthesis of plastoquinones and tocopherols in plants. Inhibition of HPPD leads to the depletion of carotenoids, causing lethal "bleaching" in weeds[5]. Due to rising weed resistance against commercial triketones (e.g., mesotrione), agrochemical researchers are leveraging Structure-Based Drug Design (SBDD) to engineer novel scaffolds, such as triketone-quinoxaline and quinazoline-2,4-dione hybrids, which exhibit enhanced binding affinities to the active site's Fe(II) ion .
Structure-based drug design (SBDD) workflow for HPPD inhibitors.
Protocol 2: Recombinant HPPD Expression and Enzymatic Inhibition Assay
To accurately drive Structure-Activity Relationship (SAR) models, in vitro enzymatic assays must isolate the target interaction from cellular variables [6].
Step 1: Recombinant AtHPPD Expression and Purification
-
Action: Express Arabidopsis thaliana HPPD (AtHPPD) in E. coli BL21(DE3) cells. Purify the His-tagged protein using Ni-NTA affinity chromatography. Supplement the final dialysis buffer with 1 mM sodium ascorbate and 0.1 mM CoCl₂ or FeSO₄.
-
Causality: HPPD is an Fe(II)-dependent non-heme oxygenase. Ascorbate maintains the active site metal in its reduced state, preventing oxidative inactivation. Using isolated AtHPPD ensures that the measured IC50 reflects direct target engagement, free from the confounding factors of plant cell wall permeability or metabolic degradation.
Step 2: Inhibitor Pre-Incubation (Slow-Binding Kinetics)
-
Action: In a 96-well UV-transparent microplate, combine 50 mM HEPES buffer (pH 7.0), 2 mM sodium ascorbate, purified AtHPPD (approx. 0.2 µM), and the synthesized inhibitor (serial dilutions from 0.001 to 100 µM). Incubate at 25°C for 15 minutes before adding the substrate.
-
Causality: Triketone-class HPPD inhibitors are notorious for exhibiting slow-binding, time-dependent inhibition kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium, preventing the artificial inflation of IC50 values that occurs if the reaction is initiated immediately.
Step 3: Continuous Spectrophotometric Assay
-
Action: Initiate the reaction by adding 100 µM of the substrate, 4-hydroxyphenylpyruvate (HPPA). Continuously monitor the absorbance at 318 nm for 5 minutes using a microplate reader.
-
Causality: The enzymatic conversion of HPPA produces homogentisate, which rapidly forms an enol-tautomer complex in the assay buffer that strongly absorbs at 318 nm. Continuous kinetic monitoring allows for the calculation of initial velocity ( V0 ), providing highly precise IC50 calculations compared to endpoint assays.
Quantitative Data Summary: HPPD Inhibitor Optimization
Table 2: SAR and IC50 data for rationally designed triketone-quinoxaline hybrids against AtHPPD.
| Compound ID | Scaffold Modification | GOLD Docking Score | AtHPPD IC50 (µM) | Fold-Enhancement vs Control |
| Mesotrione | Commercial Standard | 68.4 | 0.320 ± 0.015 | 1.0x (Baseline) |
| Hybrid-7a | Unsubstituted Quinoxaline | 72.1 | 0.185 ± 0.012 | 1.7x |
| Hybrid-7d | 6-Fluoro-Quinoxaline | 85.3 | 0.055 ± 0.004 | 5.8x |
| Hybrid-7f | 6-Methoxy-Quinoxaline | 70.5 | 0.410 ± 0.022 | 0.78x (Decreased) |
Note: The 5.8-fold enhancement of Hybrid-7d correlates with optimal π-π stacking interactions between the fluorinated quinoxaline ring and Phe424/Phe381 residues in the AtHPPD active site, as predicted by SBDD.
Conclusion
The integration of molecular biology and computational chemistry is redefining agricultural pest management. RNAi biopesticides like Ledprona demonstrate the viability of utilizing intrinsic biological pathways for highly specific, environmentally benign pest control. Simultaneously, the application of SBDD to established targets like HPPD proves that rational structural modification can successfully overcome emerging weed resistance. By adhering to the rigorous, self-validating protocols outlined above, drug development professionals can seamlessly transition their expertise into the creation of next-generation agrochemicals.
References
-
Ledprona: EPA Greenlights Innovative Biopesticide for Potato Crops | Foresight® Source: useforesight.io URL:[Link]
-
Ledprona - Minnesota Department of Agriculture Source: mda.state.mn.us URL:[Link]
-
EPA allows RNAi pesticide for 3 years | C&EN Global Enterprise - ACS Publications Source: acs.org URL:[Link]
-
EPA Registers Novel Pesticide Technology for Potato Crops - Bergeson & Campbell, P.C. Source: lawbc.com URL:[Link]
-
DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE- BASED DRUG DESIGN Source: aliyuncs.com URL:[Link]
-
Structure-Based Design of 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor as a Potential Herbicide for Cotton Fields | Journal of Agricultural and Food Chemistry Source: acs.org URL:[Link]
-
GOLD in Action: Leveraging Structure-based Drug Design to Develop Novel Herbicides Source: cam.ac.uk URL:[Link]
-
RNAi-Based Molecular Biopesticide: Inspired by Nature, Precision by Science, and Harmony to the Ecosystem | Journal of Agricultural and Food Chemistry Source: acs.org URL:[Link]
-
RNAi Based Pesticides | Frontiers Research Topic Source: frontiersin.org URL:[Link]
Sources
Troubleshooting & Optimization
purification techniques for 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
Welcome to the Technical Support Center for the purification and handling of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one .
As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical steps. Here, we address the specific chemical behaviors, structural causality, and field-proven troubleshooting strategies required to isolate this compound to >99% purity for rigorous drug development and biological assay applications.
Part 1: Physicochemical Profiling & Purification Metrics
To purify a molecule effectively, you must first understand its physical and electronic environment. The benzimidazolone core is unique because it possesses two nitrogen atoms with differing nucleophilicities, and an acidic proton that can be exploited for bulk purification.
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 242.25 g/mol | Standard LC-MS tracking (m/z [M+H]⁺ 243.1). |
| pKa (N3-H) | ~10.5 – 11.5 | Enables selective deprotonation using strong aqueous bases (e.g., 1M NaOH) for highly efficient acid-base extraction [1]. |
| LogP (estimated) | 2.8 – 3.2 | High lipophilicity dictates the use of non-polar to moderately polar solvent systems (Hexanes/EtOAc) for chromatography. |
| Solubility Profile | Soluble in DCM, EtOAc, DMF; Insoluble in Hexanes, Water (at neutral pH). | Ideal for two-solvent recrystallization (DCM/Hexanes) and aqueous precipitation protocols. |
| Major Impurities | 1,3-Dibenzyl byproduct, 5-Fluoro regioisomer | Dictates the choice between chemical extraction (for dialkylated impurities) vs. physical separation (for regioisomers) [2]. |
Part 2: Purification Decision Workflow
Before selecting a protocol, assess your crude LC-MS/NMR data. The presence of specific impurities dictates your purification vector.
Purification workflow for 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Part 3: Troubleshooting Guides & FAQs
Q1: My crude NMR shows a significant amount of the 1,3-dibenzyl byproduct. How do I remove it without running a massive silica column? A1: You can exploit the inherent acidity of the benzimidazolone core. The N3-H proton of your target mono-alkylated product has a pKa of approximately 10.5 to 11.5 [1]. The electron-withdrawing fluorine atom at the 6-position slightly increases this acidity via inductive effects. By treating your crude mixture with a strong aqueous base (e.g., 1M NaOH), you selectively deprotonate the target compound, converting it into a water-soluble sodium salt. The 1,3-dibenzyl impurity lacks this acidic proton, remains neutral, and stays trapped in the organic phase [2]. After phase separation, simply acidifying the aqueous layer will precipitate your highly pure target compound.
Q2: I have a mixture of 5-fluoro and 6-fluoro regioisomers from the initial cyclization. Can I separate them using acid-base extraction? A2: No. Regioisomers (1-benzyl-5-fluoro- vs. 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one) have nearly identical pKa values and solubility profiles. Acid-base extraction will not differentiate them. Because they lack symmetry, these isomers must be separated by physical methods. Silica gel flash chromatography is the gold standard here. The slight difference in the orientation of the C-F bond dipole moment relative to the N-benzyl group creates a minor polarity difference, allowing resolution on silica using a shallow, carefully controlled gradient of ethyl acetate in hexanes [3].
Q3: The purity is ~95% after extraction, but I need >99% for biological assays. What is the optimal recrystallization solvent? A3: A two-solvent system utilizing Dichloromethane (DCM) and Hexanes is highly effective. The target compound is highly soluble in DCM but virtually insoluble in hexanes. By dissolving the compound in a minimal volume of warm DCM and slowly titrating in hexanes (the anti-solvent) until the solution becomes slightly turbid, you create a supersaturated state that promotes slow, ordered crystal growth. This selectively excludes trace organic impurities into the mother liquor.
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Scalable Acid-Base Extraction (For Dialkylated Impurity Removal)
This protocol is a self-validating system designed to isolate the mono-alkylated product from neutral impurities.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (approx. 10 mL per gram of crude).
-
Alkaline Extraction: Add an equal volume of 1M NaOH (aqueous) and transfer to a separatory funnel. Shake vigorously and vent.
-
Self-Validation Check: Spot the organic layer on a TLC plate. The UV-active spot corresponding to your target mono-benzyl product should completely disappear from the organic phase, leaving only the faster-running di-benzyl impurity.
-
-
Phase Separation: Collect the aqueous layer (bottom phase). Wash the aqueous layer once more with fresh Ethyl Acetate to remove any lingering trace neutral impurities.
-
Acidic Precipitation: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise with continuous stirring until the pH reaches ~3 (verify with pH paper).
-
Self-Validation Check: A dense white/off-white precipitate will immediately crash out of solution as the compound returns to its neutral, water-insoluble state.
-
-
Isolation: Filter the precipitate through a Büchner funnel, wash the filter cake with ice-cold distilled water, and dry under high vacuum overnight.
Protocol B: Flash Column Chromatography (For Regioisomer Resolution)
Use this method strictly when 5-fluoro and 6-fluoro isomers are present.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of DCM, add silica gel (approx. 3x the mass of the crude), and evaporate the solvent completely. Causality: Dry loading ensures a perfectly flat, tight loading band, which is critical for resolving closely eluting regioisomers.
-
Column Packing: Pack the silica column using 100% Hexanes.
-
Gradient Elution: Begin elution with 10% Ethyl Acetate in Hexanes. Slowly increase the gradient to 30% Ethyl Acetate over 10 column volumes.
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The 6-fluoro and 5-fluoro isomers will elute closely; pool only the fractions showing a single, pure spot.
Protocol C: Final Polishing via Recrystallization
For achieving >99% purity suitable for in vivo studies.
-
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of DCM and gently warm (do not exceed 35 °C) until the solid is fully dissolved.
-
Anti-Solvent Titration: Dropwise, add Hexanes while swirling the flask until a faint, persistent cloudiness appears.
-
Equilibration: Add exactly one drop of DCM to clear the cloudiness. Cap the flask and leave it completely undisturbed at room temperature for 4 hours, followed by 2 hours at 4 °C.
-
Harvesting: Filter the resulting needle-like crystals and wash with ice-cold hexanes to remove the mother liquor.
Part 5: References
-
Title: Droperidol | C22H22FN3O2 (Benzimidazolone pKa Reference Data) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]
-
Title: 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]
Technical Support Center: Troubleshooting & Mitigating Off-Target Effects of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one in Cellular Assays
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (herein referred to as BFBI ).
The fluorinated benzimidazolone core is a "privileged scaffold" in medicinal chemistry, frequently utilized to target G-protein coupled receptors (GPCRs), kinases, and epigenetic readers (e.g., BRPF bromodomains) [1, 2]. However, the combination of a lipophilic benzyl group, a halogen-bond-donating fluorine, and a hydrogen-bonding core makes BFBI highly susceptible to polypharmacology, membrane partitioning, and pan-assay interference (PAINS). This guide provides causality-driven troubleshooting to help you isolate true target engagement from off-target noise.
Visualizing the Problem: On-Target vs. Off-Target Pathways
To effectively troubleshoot, we must first map how BFBI interacts within the cellular environment. The diagram below illustrates the divergence between specific target engagement and common off-target liabilities driven by the compound's physicochemical properties.
Figure 1: Mechanistic divergence of BFBI between intended target engagement and off-target liabilities.
Section 1: Troubleshooting Guide & FAQs
Q1: I am observing a massive discrepancy between my biochemical IC50 (nanomolar) and cellular IC50 (micromolar). Is this an off-target toxicity effect? Expert Insight: This is rarely direct toxicity; it is usually a free-fraction issue. The lipophilicity (clogP) of the benzyl group drives BFBI to bind non-specifically to serum proteins (like BSA/FBS) in the culture media or partition into cellular lipid bilayers. This drastically reduces the free effective concentration of the drug available to engage the target. Actionable Solution: Perform a serum-shift assay . Run your cellular dose-response curve in media containing 0.1%, 1%, and 10% FBS. If the IC50 shifts to the right (becomes less potent) as serum increases, the compound is highly protein-bound. Mitigate this by utilizing low-serum media (0.5% FBS) during the 2-4 hour compound incubation window.
Q2: My phenotypic readout is positive, but how do I prove BFBI is actually engaging my specific target and not a related off-target protein? Expert Insight: Benzimidazolones are known ATP-mimetics and GPCR privileged structures. They easily cross-react with off-target kinases or receptors (e.g., 5-HT7 or M1 mAChR) [2, 3]. Relying solely on downstream reporters (like luciferase or calcium flux) cannot distinguish between on-target and off-target upstream activation. Actionable Solution: Implement the Cellular Thermal Shift Assay (CETSA) . CETSA bypasses downstream signaling and physically measures ligand-induced thermal stabilization of the target protein directly in intact cells [4]. If BFBI binds your target, the protein will resist heat-induced aggregation compared to a vehicle control.
Q3: At concentrations >10 µM, I see a sudden, non-linear spike in my assay signal. Is this a novel biological response? Expert Insight: No. This is indicative of Pan-Assay Interference (PAINS) behavior. At high micromolar concentrations, hydrophobic fluorinated small molecules can form colloidal aggregates. These aggregates can sequester reporter enzymes, disrupt membranes, or non-specifically trigger cellular stress pathways, yielding false positives. Actionable Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your biochemical assay buffers to break up colloids. For live cells, cap your maximum testing concentration at 10 µM and always include a structurally related, inactive analog as a negative control.
Section 2: Quantitative Data Presentation
To standardize your assay optimization, refer to the table below. It summarizes the operational parameters required to minimize off-target noise when screening BFBI.
| Assay Parameter | Standard Condition (High Off-Target Risk) | Optimized Condition (High Specificity) | Mechanistic Rationale |
| Max Concentration | 50 - 100 µM | ≤ 10 µM | Prevents colloidal aggregation and membrane disruption. |
| Serum Concentration | 10% FBS | 0.5% - 1% FBS (during treatment) | Minimizes non-specific protein binding; increases free drug fraction. |
| Wash Steps | 1x PBS wash | 3x PBS washes + 5 min soak | Removes lipophilic compound partitioned into the lipid bilayer. |
| Orthogonal Control | Vehicle (DMSO) only | CRISPR KO cell line + Inactive Analog | Proves the phenotypic effect is dependent on the presence of the target. |
Section 3: Step-by-Step Experimental Protocol
Workflow: Cellular Thermal Shift Assay (CETSA) for BFBI Target Engagement
To definitively prove that BFBI is engaging its intended target without relying on easily confounded downstream signals, follow this self-validating CETSA protocol [4, 5].
Step 1: Cell Culture and Compound Treatment
-
Seed target-expressing cells (e.g., HEK293 or HeLa) in a 6-well plate and grow to 80% confluency.
-
Treat cells with BFBI at 5x your biochemical IC50 (ensure final DMSO concentration is ≤0.1%). Treat a parallel well with 0.1% DMSO (Vehicle).
-
Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.
Step 2: Aliquoting and Thermal Challenge
-
Detach cells using Accutase (avoid Trypsin to prevent receptor cleavage if targeting a membrane protein).
-
Wash cells twice with PBS and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into 8 PCR tubes (50 µL each) for both the BFBI and Vehicle groups.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at 25°C.
Step 3: Lysis and Isolation of Soluble Fraction
-
Lyse the cells by subjecting the tubes to 3 cycles of freeze-thawing (liquid nitrogen to 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality note: Unbound, denatured off-target proteins will aggregate and form a pellet, while BFBI-stabilized target proteins will remain in the soluble supernatant.
Step 4: Detection
-
Carefully extract the supernatant and analyze via quantitative Western Blot or AlphaScreen using an antibody specific to your target.
-
Plot the relative protein abundance against temperature to calculate the aggregation temperature ( Tagg ). A positive shift ( ΔTagg>2∘C ) in the BFBI group confirms direct intracellular target engagement.
Visualizing the CETSA Workflow
Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
References
-
Title: Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Benzimidazolone-based serotonin 5-HT1A or 5-HT7R ligands: Synthesis and biological evaluation Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Science URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]
overcoming poor cell permeability of benzimidazole derivatives
Technical Support Center: Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies to address a common yet significant hurdle in the development of this promising class of compounds: poor cell permeability.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics. However, its physicochemical properties often lead to challenges in absorption and cellular uptake, limiting therapeutic efficacy. This document provides a structured approach to diagnosing and overcoming these permeability issues.
Troubleshooting Guide: Diagnosing Poor Permeability
This section addresses specific experimental observations in a question-and-answer format to help you diagnose the root cause of poor permeability.
Q1: My benzimidazole derivative shows very low apparent permeability (Papp) in our Caco-2 assay. What are the likely causes and how do I investigate them?
Low Papp values in a Caco-2 assay, a widely used in-vitro model for intestinal absorption, can stem from several factors.[1][2][3] A systematic approach is crucial to pinpoint the issue.
Possible Cause A: Active Efflux
-
The "Why": Your compound may be successfully entering the cell but is then actively pumped back out by efflux transporters like P-glycoprotein (P-gp or ABCB1).[4][5] This is a common phenomenon with benzimidazole derivatives.[4] The Caco-2 model expresses these transporters, making it an excellent tool for identifying this problem.[3][6]
-
How to Confirm: The key is to run a bidirectional Caco-2 assay. By measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from B to A (Papp B→A), you can calculate an Efflux Ratio (ER) .
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
An ER greater than 2 is a strong indicator of active efflux.[5]
-
-
Troubleshooting Steps:
-
Run a Bidirectional Assay: If you haven't already, determine the ER.
-
Use a P-gp Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[7] If the ER decreases significantly (approaches 1) and the Papp (A→B) increases, you have confirmed that your compound is a P-gp substrate.
-
Possible Cause B: Unfavorable Physicochemical Properties
-
The "Why": For a compound to passively diffuse across a cell membrane, it must have a balance of lipophilicity and hydrophilicity. Properties like high molecular weight, excessive hydrogen bonding capacity, or low lipophilicity can severely limit permeability.[1][2]
-
How to Confirm: Analyze your compound's properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
-
Troubleshooting Steps:
-
In Silico Analysis: Calculate the properties listed in the table below. Many software packages can predict these values.[1][2]
-
Structural Modification: If properties are suboptimal, consider chemical modifications. For example, masking polar groups (like -OH or -NH) can reduce hydrogen bond donors and increase lipophilicity.[8][9]
-
Table 1: Key Physicochemical Properties Influencing Cell Permeability
| Property | Preferred Range for Good Permeability | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across lipid bilayers. |
| LogP (Lipophilicity) | 1 - 3 | A balance is needed to partition into the lipid membrane without getting stuck. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Fewer donors reduce strong interactions with the aqueous environment, aiding membrane entry. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Fewer acceptors reduce polarity and improve membrane partitioning. |
| Polar Surface Area (PSA) | < 140 Ų | High PSA is associated with poor membrane permeability. |
Possible Cause C: Low Aqueous Solubility
-
The "Why": A compound must be dissolved in the assay buffer to be available for transport across the cell monolayer. If your compound precipitates in the donor compartment, your permeability measurement will be artificially low.[3][10][11] This is a very common issue with benzimidazole derivatives.[12][13]
-
How to Confirm: Visually inspect the donor wells for precipitation after the experiment. You can also measure the compound concentration in the donor well at the end of the assay to check for recovery.
-
Troubleshooting Steps:
-
Reduce Concentration: Run the assay at a lower, non-saturating concentration.[14]
-
Use Co-solvents: Include a small, cell-safe percentage of a solvent like DMSO (typically <0.5%) in your buffer to improve solubility.[12][15]
-
pH Adjustment: The solubility of ionizable compounds can be improved by adjusting the buffer pH.[15]
-
`dot graph TD { A[Start: Low Papp in Caco-2 Assay] --> B{Calculate Efflux Ratio (ER)}; B --> C{ER > 2?}; C -->|Yes| D[Hypothesis: Active Efflux]; D --> E[Action: Re-run assay with P-gp inhibitor e.g., Verapamil]; E --> F{ER decreases & Papp (A->B) increases?}; F -->|Yes| G[Conclusion: Compound is a P-gp Substrate]; F -->|No| H[Conclusion: Efflux by other transporter or other issue]; C -->|No| I[Hypothesis: Poor Physicochemical Properties or Low Solubility]; I --> J{Check for Precipitation}; J -->|Yes| K[Action: Reduce concentration or add co-solvent]; J -->|No| L[Action: Analyze Physicochemical Properties - LogP, MW, PSA]; L --> M[Consider Structural Modification];
} ` Caption: Troubleshooting workflow for low Caco-2 permeability.
Q2: My compound is highly permeable in the PAMPA assay but shows low permeability and a high efflux ratio in the Caco-2 assay. What does this discrepancy mean?
This is a classic and highly informative result. It strongly suggests that your compound has good intrinsic passive permeability but is a substrate for active efflux.
-
The "Why": The Parallel Artificial Membrane Permeability Assay (PAMPA) models only passive, transcellular diffusion across a lipid membrane.[16] It contains no transporters.[16] The Caco-2 assay, being a cell-based model, includes both passive diffusion and active transport mechanisms.[16][17]
-
Interpretation:
-
High PAMPA Permeability: Your compound's physicochemical properties (e.g., lipophilicity, size) are suitable for it to cross a biological membrane on its own.[18][19]
-
Low Caco-2 Permeability (with High ER): Once your compound passively enters the Caco-2 cells, it is recognized and actively transported out by efflux pumps like P-gp, resulting in low net transport across the monolayer.[16]
-
-
Next Steps: Your focus should shift from modifying the core physicochemical properties to mitigating the effects of the efflux pump. This can involve co-administration with an efflux inhibitor or structural modifications to reduce the compound's affinity for the transporter.[20][21]
`dot graph G { layout=neato; node [shape=box, style=rounded];
} ` Caption: Contrasting PAMPA and Caco-2 permeability mechanisms.
Frequently Asked Questions (FAQs)
Q1: How can I structurally modify my benzimidazole derivative to improve its permeability?
Structural modification is a powerful tool but requires careful consideration to maintain pharmacological activity.
-
Reduce Hydrogen Bonding: As per Table 1, reducing the number of hydrogen bond donors (HBDs) is critical. Consider replacing -NH or -OH groups with -N(CH₃) or -OCH₃ groups, respectively.
-
Mask Polar Groups (Prodrugs): Temporarily mask polar functional groups with lipophilic moieties that can be cleaved in vivo to release the active drug. This is a well-established strategy to enhance absorption.[22]
-
Fine-tune Lipophilicity (LogP): If LogP is too low (<1), add small lipophilic groups (e.g., methyl, ethyl). If LogP is too high (>3), consider adding a small polar group. The goal is the optimal range of 1-3.[19]
-
Reduce Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane permeation. Introducing rigidity into the molecule (e.g., by incorporating rings) can sometimes improve permeability.
-
Avoid P-gp Recognition Motifs: While complex, analysis of known P-gp substrates can reveal common structural motifs (e.g., specific arrangements of aromatic rings and hydrogen bond acceptors). Modifying your structure to deviate from these motifs can reduce efflux.[20]
Q2: Beyond structural modification, what formulation strategies can overcome poor permeability?
Formulation can be a highly effective way to improve the bioavailability of compounds with inherent permeability or solubility issues.[23][24]
-
Lipid-Based Formulations: For highly lipophilic (and often poorly soluble) compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[24][25] These formulations present the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.[15]
-
Nanoparticle Encapsulation: Encapsulating the benzimidazole derivative in nanoparticles can protect it from efflux pumps and alter its absorption pathway, potentially improving uptake.[12][22]
-
Amorphous Solid Dispersions: Converting a crystalline, poorly soluble drug into an amorphous form dispersed within a polymer matrix can significantly enhance its dissolution rate and apparent solubility, creating a supersaturated solution that drives absorption.[25]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic drug from the aqueous environment and increasing its solubility.[11][25]
Detailed Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.
1. Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 12-well, 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, changing the media every 2-3 days, to allow for full differentiation into a polarized monolayer.[6]
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer Yellow permeability test. The Papp for this low-permeability marker should be <1.0 x 10⁻⁶ cm/s.[6]
3. Transport Experiment:
-
Wash the monolayers carefully with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
For A→B Permeability: Add the test compound (dissolved in HBSS, final DMSO <0.5%) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B→A Permeability: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C on an orbital shaker (e.g., 50 rpm).
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and immediately replace the volume with fresh, pre-warmed HBSS. Take a sample from the donor chamber at T=0 and T=final.
4. Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.[14]
5. Calculation of Apparent Permeability (Papp):
-
Calculate Papp (in cm/s) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in mol/s).
-
A is the surface area of the filter membrane (in cm²).
-
C₀ is the initial concentration in the donor chamber (in mol/cm³).
-
-
6. Calculation of Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
References
-
In Silico Design of Benzimidazole Derivatives as Dual Inhibitors of AcrB Efflux Pump and NDM-1 to Combat Antibiotic Resistance. ChemRxiv. Available from: [Link]
-
Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. PubMed. Available from: [Link]
-
Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. ResearchGate. Available from: [Link]
-
P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics. PMC. Available from: [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available from: [Link]
-
Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. PMC. Available from: [Link]
-
Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. Available from: [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. Available from: [Link]
-
Chemical structures of the benzimidazole compounds. ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available from: [Link]
-
Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). PMC. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher. Available from: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available from: [Link]
-
Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Efflux Pump and its Inhibitors: Novel Targets to Combat Drug Resistance. Bentham Science. Available from: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available from: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available from: [Link]
-
Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. ResearchGate. Available from: [Link]
-
Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. Available from: [Link]
-
Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Preprints.org. Available from: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Wiley Online Library. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Max Delbrück Center. Available from: [Link]
-
Cyclometalated Iridium(III) Complexes with eDNA-Degrading Activity for Combating Gram-Positive Bacterial Biofilms. ACS Infectious Diseases. Available from: [Link]
-
Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. PMC. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available from: [Link]
Sources
- 1. Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation[v1] | Preprints.org [preprints.org]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. benthamscience.com [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sphinxsai.com [sphinxsai.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Resolving Non-Specific Binding of Benzimidazoles
Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when their promising benzimidazole hits show erratic, irreproducible assay data. The culprit is almost always non-specific binding (NSB).
This technical guide is designed to move you away from trial-and-error troubleshooting and toward a rational, thermodynamically grounded approach. Below, you will find mechanistic FAQs, quantitative mitigation strategies, and self-validating protocols to rescue your assays.
Knowledge Base: The Causality of Benzimidazole NSB (FAQs)
Q: Why do my benzimidazole compounds stick to everything—sensor chips, plasticware, and off-target proteins? A: Benzimidazoles are privileged scaffolds in drug discovery, but their structural properties make them notoriously "sticky." The causality of this NSB stems from three distinct intermolecular forces:
-
High Lipophilicity (Hydrophobic Interactions): Benzimidazoles generally possess high partition coefficients (LogP). As lipophilicity increases, the thermodynamic drive for the compound to escape the aqueous buffer and adsorb onto hydrophobic surfaces (like polystyrene microplates or dextran matrices) increases significantly .
-
Pi-Pi Stacking: The planar, fused bicyclic aromatic ring system of the benzimidazole pharmacophore readily engages in pi-pi stacking and van der Waals interactions with other aromatic residues (e.g., tyrosine/tryptophan in off-target proteins) or polymeric surfaces .
-
Electrostatic Attraction: Depending on the assay pH, the imidazole nitrogen (pKa ~5.5) can become protonated, leading to charge-based interactions with negatively charged surfaces, such as carboxymethyl dextran chips in Surface Plasmon Resonance (SPR) .
Q: How do I quantitatively define "unacceptable" NSB in my assay? A: In SPR, a self-validating system requires running the analyte over a bare reference channel. If the response units (RU) on the reference channel exceed 33% (one-third) of the specific binding signal on the active channel, your kinetic data is artificially inflated and mathematically invalid []([Link]]. In biochemical microplate assays, NSB is unacceptable if the signal-to-background (S/B) ratio falls below 3:1.
Mechanisms of benzimidazole non-specific binding and corresponding biochemical mitigation strategies.
Quantitative Data: Buffer Additive Optimization
To neutralize the forces outlined above, specific buffer additives must be deployed. Do not mix all additives at once; use the table below to systematically target the suspected mechanism of your NSB.
| Additive Class | Recommended Reagent | Optimal Concentration | Mechanistic Function (Causality) |
| Non-ionic Surfactant | Tween-20 / Triton X-100 | 0.005% - 0.1% (v/v) | Aliphatic tails competitively bind the hydrophobic domains of the benzimidazole, while hydrophilic heads maintain aqueous solubility, disrupting surface adsorption []([Link]]. |
| Carrier Protein | Bovine Serum Albumin (BSA) | 0.5 - 2.0 mg/mL | BSA acts as a globular thermodynamic sink. Its hydrophobic pockets temporarily sequester lipophilic benzimidazoles, shielding them from plasticware and sensor matrices . |
| Ionic Shielding | NaCl | 200 mM - 500 mM | High ionic strength increases the dielectric constant of the buffer, masking electrostatic attractions between protonated benzimidazoles and negatively charged assay surfaces . |
| Organic Co-solvent | DMSO | 1% - 5% (v/v) | Lowers the dielectric constant of the bulk solvent just enough to improve the solubility limit of highly lipophilic benzimidazoles without denaturing the target receptor. |
Protocol Vault: Self-Validating Experimental Methodologies
Protocol 1: Systematic SPR Buffer Optimization for Lipophilic Small Molecules
Causality Focus: This protocol systematically breaks hydrophobic, then electrostatic, then steric interactions to isolate specific binding kinetics.
-
Baseline Validation (The Bare Sensor Test): Inject the highest concentration of your benzimidazole analyte (e.g., 10 µM) over an unmodified sensor chip (or a blocked reference channel).
-
Validation Checkpoint: If the Reference RU is > 33% of the Active RU, the system is invalid. Proceed to Step 2 .
-
-
Hydrophobic Disruption: Supplement the running buffer (e.g., PBS or HEPES) with 0.05% Tween-20 and 3% DMSO. Ensure the DMSO concentration is perfectly matched between the running buffer and the analyte sample to prevent bulk refractive index shifts.
-
Electrostatic Masking: If NSB persists, increase the NaCl concentration in the running buffer from the standard 150 mM to 350 mM, up to a maximum of 500 mM .
-
Steric Passivation: Add 1 mg/mL BSA or 1 mg/mL Carboxymethyl Dextran to the running buffer. The BSA will coat the microfluidic tubing and sensor surface, preventing analyte depletion before it reaches the ligand .
-
Final Validation: Re-inject the analyte. The system is validated and ready for kinetic analysis when the reference channel RU is flat or <5% of the active channel.
Self-validating troubleshooting workflow for resolving non-specific binding in SPR experiments.
Protocol 2: Microplate Passivation for Biochemical Receptor Assays
Causality Focus: Polystyrene plates are highly hydrophobic. Benzimidazoles will rapidly deplete from the solution by adhering to the well walls, leading to false-negative potency (artificially high IC50 values).
-
Plate Selection: Switch from standard polystyrene to low-binding polypropylene plates. Polypropylene has a tighter polymeric lattice that resists small molecule intercalation .
-
Pre-Soaking (Blocking): Pre-incubate the empty wells with a blocking buffer containing 1% BSA and 0.1% Tween-20 in assay buffer for 1 hour at room temperature.
-
Wash Step: Aspirate the blocking buffer and wash three times with assay buffer containing 0.05% Tween-20 to remove unbound BSA, leaving a tightly bound monolayer of passivating protein .
-
Analyte Preparation: Prepare the benzimidazole serial dilutions in a buffer containing at least 0.1% BSA to act as a carrier, ensuring the free drug concentration remains constant during the transfer steps.
-
Validation Checkpoint: Run a "No Receptor" control well alongside your assay. The signal from this well must be statistically indistinguishable from the assay background noise to confirm NSB has been eliminated.
References
-
Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Lifesciences Blog. URL:[Link]
-
Technology Networks. "4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments." Technology Networks Analysis. URL:[Link]
-
Reichert SPR. "Reducing Non-Specific Binding - Surface Plasmon Resonance." SPR Insider. URL:[Link]
-
Element Lab Solutions. "Reducing non-specific protein binding in HPLC." Element Lab Solutions Resources. URL:[Link]
-
PubMed. "Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives." Journal of Molecular Neuroscience. URL:[Link]
-
PubMed. "Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
PMC. "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine." Pharmacological Research. URL:[Link]
troubleshooting unexpected results in benzimidazole synthesis
Title: Benzimidazole Synthesis Optimization: Technical Support Center & Troubleshooting Guide
Introduction: Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, I have compiled this guide to address the mechanistic causality behind common unexpected results when synthesizing the benzimidazole core. Whether you are employing the classical Phillips-Ladenburg condensation or the oxidative Weidenhagen reaction, this guide provides self-validating protocols, quantitative data, and causal troubleshooting to ensure high-fidelity synthesis.
Section 1: Core Synthetic Workflows & Quantitative Data
The synthesis of 2-substituted benzimidazoles primarily relies on two foundational pathways:
-
Phillips-Ladenburg Reaction: Condensation of o-phenylenediamine (OPD) with carboxylic acids under strongly acidic conditions[1][2].
-
Weidenhagen Reaction: Oxidative condensation of OPD with aldehydes, requiring an oxidant to drive the cyclization of the intermediate Schiff base[3][4].
Table 1: Quantitative Comparison of Benzimidazole Synthesis Strategies
| Synthesis Method | Reagents | Catalyst / Oxidant | Temp / Time | Typical Yield | Primary Byproducts |
| Phillips-Ladenburg | OPD + Carboxylic Acid | 4N HCl or PPA | 150-200°C / 4-12 h | 60-85% | Unreacted starting materials |
| Weidenhagen (Aerobic) | OPD + Aldehyde | Cu(OAc)₂ / Air | 25-80°C / 6-12 h | 70-90% | 1,2-disubstituted benzimidazole |
| Microwave-Assisted | OPD + Aldehyde | Er(OTf)₃ or NaHSO₄ | 60-100°C / 5-15 min | 85-98% | Minimal (high selectivity) |
| Deep Eutectic Solvent | OPD + Aldehyde | Choline Chloride:Urea | 80°C / 1-3 h | 90-95% | Bis-imine derivatives (if >1 eq) |
Data synthesized from established synthetic methodologies[5][6].
Caption: Core synthetic workflows for 2-substituted benzimidazoles from o-phenylenediamine.
Section 2: Troubleshooting Guides & FAQs
Q1: My oxidative condensation reaction is producing a significant amount of the 1,2-disubstituted benzimidazole instead of the desired 2-substituted product. How can I improve selectivity? Expertise & Causality: The formation of 1,2-disubstituted benzimidazoles is a notorious side reaction in the Weidenhagen protocol[7]. Mechanistically, this occurs when the initial Schiff base intermediate (mono-imine) is not oxidized rapidly enough to close the imidazole ring. If the oxidation is slow, a second molecule of aldehyde reacts with the remaining primary amine to form a bis-imine. This bis-imine undergoes a 1,3-hydride shift and rearrangement to yield the 1,2-disubstituted side product[6]. Solution: Selectivity is strictly governed by stoichiometry and oxidation kinetics.
-
Maintain a strict 1:1.05 molar ratio of OPD to aldehyde.
-
Use an efficient oxidant (e.g., H₂O₂ with a Lewis acid catalyst, or Cu(OAc)₂) to accelerate the cyclization step before the second equivalent of aldehyde can react[8].
Caption: Divergent pathways leading to 2-substituted vs. 1,2-disubstituted benzimidazoles.
Self-Validating Protocol: Selective 2-Substituted Benzimidazole Synthesis Validation Checkpoint: The absence of a highly polar secondary spot on TLC (typically lower Rf than the 2-substituted product) confirms the suppression of the 1,2-disubstituted byproduct.
-
Setup: In a 50 mL round-bottom flask, dissolve OPD (10 mmol) in 20 mL of ethanol.
-
Addition: Add the aldehyde (10 mmol, strictly 1.0 eq) dropwise while stirring at room temperature. Stir for 15 minutes to allow Schiff base formation.
-
Oxidation: Add Cu(OAc)₂ (1 mmol, 10 mol%) followed by a slow dropwise addition of 30% aqueous H₂O₂ (12 mmol, 1.2 eq). Caution: Exothermic.
-
Cyclization: Heat the mixture to 50°C for 2-3 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).
-
Workup: Quench with saturated Na₂S₂O₃ to neutralize excess peroxide. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Q2: The reaction mixture turns into a black, intractable tar, and the yield of benzimidazole is extremely low. What causes this degradation? Expertise & Causality: o-Phenylenediamine is highly electron-rich and extremely sensitive to auto-oxidation. When exposed to harsh aerobic conditions, strong unselective oxidants (like excess nitric acid or unbuffered hypervalent iodine), or prolonged heating without a proper hydrogen acceptor, the diamine undergoes non-productive radical polymerization[9]. This results in the formation of polyaniline-like polymeric tars (the "black" degradation products). Solution:
-
Always use freshly recrystallized OPD (should be white to pale tan, not dark brown).
-
Degas solvents if performing high-temperature Phillips-Ladenburg condensations.
-
If using the Weidenhagen method, ensure the aldehyde is fully mixed with the OPD to form the imine before applying strong heat or adding the primary oxidant. The imine is significantly more stable against non-productive radical degradation than the free diamine.
Q3: My Phillips-Ladenburg condensation with an aromatic carboxylic acid yields incomplete conversion even after prolonged reflux. Why? Expertise & Causality: Aromatic carboxylic acids possess a highly resonance-stabilized carbonyl carbon, rendering them poor electrophiles compared to aliphatic acids. In the Phillips-Ladenburg reaction, the initial nucleophilic attack by OPD is the rate-limiting step[5]. Standard dilute mineral acids (e.g., 4N HCl) often fail to sufficiently protonate the aromatic carbonyl to drive the reaction forward. Solution: Switch to a stronger dehydrating medium like Polyphosphoric Acid (PPA) or utilize Microwave-Assisted Organic Synthesis (MAOS) to overcome the high activation energy barrier[10].
Self-Validating Protocol: Microwave-Assisted Phillips-Ladenburg Synthesis Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a homogenous melt, indicating successful amide intermediate formation prior to cyclization.
-
Setup: In a microwave-safe 10 mL vessel, combine OPD (5 mmol) and the aromatic carboxylic acid (5 mmol).
-
Catalyst: Add 2 mL of Polyphosphoric Acid (PPA). Use a glass rod to manually mix the reagents into a thick paste.
-
Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 150°C for 10-15 minutes (Dynamic power adjustment).
-
Workup: While the mixture is still warm (approx. 60°C), pour it slowly into 50 mL of vigorously stirred ice water.
-
Neutralization: Basify the aqueous solution with 10% NaOH until the pH reaches 8. The 2-substituted benzimidazole will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Section 3: Biological Relevance & Signaling Pathways
Benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and targeted oncology therapeutics[8]. In oncology, specific benzimidazole derivatives act as potent inhibitors of the PI3K/AKT/mTOR and RAF/MEK/ERK signaling cascades by competitively binding to the ATP-binding pocket of these kinases[5].
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by benzimidazole-based kinase inhibitors.
Section 4: References
-
Applied Chemical Engineering. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Available at:[Link]
-
Oriental Journal of Chemistry. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Available at:[Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at:[Link]
-
National Center for Biotechnology Information (NIH). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Available at:[Link]
-
IntechOpen. Synthesis and Pharmacological Profile of Benzimidazoles. Available at:[Link]
-
ResearchGate. SPR resonating spent black tea extract (Oxidative degradation contexts). Available at:[Link]
-
IntechOpen. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. Available at:[Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives | IntechOpen [intechopen.com]
Validation & Comparative
structure-activity relationship (SAR) of 1-benzyl-1H-benzimidazole analogues
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-1H-Benzimidazole Analogues
For researchers and scientists in the field of drug discovery, the benzimidazole scaffold represents a "privileged structure" due to its remarkable versatility and wide range of biological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone in medicinal chemistry.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a particularly promising class of these compounds: the 1-benzyl-1H-benzimidazole analogues. By understanding how structural modifications influence their biological effects, we can rationally design more potent and selective therapeutic agents.
This guide will objectively compare the performance of various 1-benzyl-1H-benzimidazole analogues, supported by experimental data, with a primary focus on their anticancer and antimicrobial activities. We will delve into the causality behind experimental choices and provide detailed protocols for key assays.
The 1-Benzyl-1H-Benzimidazole Core: A Versatile Scaffold
The 1-benzyl-1H-benzimidazole core consists of a fused benzene and imidazole ring system with a benzyl group attached to one of the nitrogen atoms of the imidazole ring. This fundamental structure offers multiple positions for chemical modification, each influencing the compound's physicochemical properties and biological activity. The key positions for substitution are the N-1 position of the imidazole ring, the C-2 position, and the C-5 and C-6 positions of the benzene ring.[4]
Anticancer Activity: Deciphering the SAR
1-benzyl-1H-benzimidazole analogues have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of kinases like VEGFR-2, disruption of tubulin polymerization, and induction of apoptosis.[3][5][6]
Substitutions on the Benzimidazole Ring
-
C-2 Position: The nature of the substituent at the C-2 position is critical for anticancer activity. Introducing aromatic or heteroaromatic rings at this position can significantly enhance potency. For instance, benzimidazole-chalcone hybrids have been investigated as non-intercalative topoisomerase II catalytic inhibitors.[5]
-
C-5 and C-6 Positions: Modifications at these positions have a profound impact on activity. Electron-withdrawing groups, such as a chloro group at the C-5 position, have been shown to improve cytotoxicity against cancer cell lines like MCF-7.[5] Conversely, the introduction of a nitrile group at the C-6 position has resulted in excellent inhibition of Janus kinase 3 (JAK3).[4]
Substitutions on the N-1 Benzyl Group
The benzyl group at the N-1 position also plays a crucial role in the anticancer profile. The presence and position of substituents on this phenyl ring can modulate the compound's interaction with target proteins.
A notable example is a series of 1-benzyl-1H-benzimidazole derivatives designed as Galectin-1 (Gal-1) inhibitors. Gal-1 is overexpressed in many cancers and is involved in tumor progression and metastasis.[7] In one study, the compound 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide was identified as a potent inhibitor with an IC50 of 7.01 ± 0.20 µM against MCF-7 breast cancer cells.[8] This highlights the synergistic effect of substitutions on both the benzimidazole core (5-chloro) and the extended moiety at C-2, influenced by the N-1 benzyl group.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1-benzyl-1H-benzimidazole analogues against various cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | 1-benzyl-1H-benzimidazole derivative | MCF-7 (Breast) | 7.01 ± 0.20 | [7] |
| HCT-116 (Colorectal) | 10.69 - 14.04 | [7] | ||
| MDA-MB-231 (Breast) | 10.69 - 14.04 | [7] | ||
| DU-145 (Prostate) | 10.69 - 14.04 | [7] | ||
| A-549 (Lung) | 10.69 - 14.04 | [7] | ||
| Compound 6g | 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide | MCF-7 (Breast) | 7.01 ± 0.20 | [8] |
| Compound 95 | 1,2-disubstituted 1H-benzimidazole (VEGFR-2 inhibitor) | HepG-2 (Hepatocellular) | 1.98 | [5][6] |
| Sorafenib (Reference) | - | HepG-2 (Hepatocellular) | 10.99 | [5][6] |
Antimicrobial Activity: A Broad Spectrum of Action
Benzimidazole derivatives, including 1-benzyl analogues, are known for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal activities.[1][9] Their mechanism often involves the inhibition of microbial-specific enzymes or disruption of cell wall synthesis.[1]
Key SAR Findings for Antimicrobial Activity
-
Substituents on the Benzene Ring: The presence of electron-withdrawing groups like nitro and chloro on the benzene ring of the benzimidazole scaffold has been associated with enhanced antibacterial activity.[10]
-
N-1 Alkylation: N-alkylation of the benzimidazole ring can lead to compounds with significant antibacterial and antifungal activity.[11] The length of the alkyl chain at the N-1 position can also influence the antimicrobial potency.[12]
-
Hybrid Molecules: Combining the benzimidazole scaffold with other antimicrobial pharmacophores, such as pyrazole, has yielded hybrid molecules with potent activity against various bacterial and fungal strains.[13][14]
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected benzimidazole derivatives against different microbial strains.
| Compound ID | Modifications | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5i | N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | M. leutus | Better than standard | [14] |
| E. coli | Better than standard | [14] | ||
| S. aureus | Equal to standard | [14] | ||
| A. niger | Equal to standard | [14] | ||
| A. fumigatus | 7.81 | [14] | ||
| Compound 2g | N-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole | S. aureus | 4 | [12] |
| MRSA | 4 | [12] | ||
| S. faecalis | 8 | [12] | ||
| Amikacin (Reference) | - | S. aureus, MRSA, S. faecalis | - | [12] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols used for evaluating the anticancer and antimicrobial activities of 1-benzyl-1H-benzimidazole analogues.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1-benzyl-1H-benzimidazole analogues) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.
Key SAR Features for Anticancer Activity
Caption: MTT assay workflow for cytotoxicity.
Conclusion
The 1-benzyl-1H-benzimidazole scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications at the N-1, C-2, C-5, and C-6 positions can significantly enhance their anticancer and antimicrobial activities. Electron-withdrawing groups on the benzimidazole ring and the introduction of aromatic moieties at the C-2 position are generally favorable for anticancer potency. For antimicrobial activity, N-alkylation and the creation of hybrid molecules have proven to be effective strategies. The experimental data and protocols provided in this guide offer a solid foundation for researchers to design and synthesize new 1-benzyl-1H-benzimidazole analogues with improved efficacy and selectivity.
References
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing.
- Initial Screening of 1-benzyl-1H-benzimidazol-5-amine for Anticancer Activity: A Technical Guide. (2025). Benchchem.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus.
- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (2020). IntechOpen.
- Biological activities of benzimidazole deriv
- Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 medi
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PMC.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
- Benzimidazole derivatives with antiviral activity.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Request PDF.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
- The Multifaceted Biological Activities of 2-(benzylthio)-1H-benzimidazole Derivatives: A Technical Guide. (2025). Benchchem.
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIV
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Structure−Activity Relationships for 1-Phenylbenzimidazoles as Selective ATP Site Inhibitors of the Platelet-Derived Growth Factor Receptor. (2002). Journal of Medicinal Chemistry.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.
- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). PubMed.
- Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. Open Access Journals - Research and Reviews.
- A Brief Review of The Biological Activities of Benzimidazole Deriv
- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Request PDF.
- Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
- An In-depth Technical Guide on 2-(benzylthio)-1H-benzimidazole Structural Analogues and Their Properties. (2025). Benchchem.
- Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives: A Guide for Researchers. (2025). Benchchem.
- 1-Benzyl-1H-benzimidazole.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PMC.
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Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (BFB-2-one)
Executive Summary
The development of selective voltage-gated potassium channel (KCNQ2/3 or Kv7.2/7.3) openers represents a cornerstone strategy for treating hyperexcitability disorders such as epilepsy and tinnitus. While Retigabine (Ezogabine) was the first-in-class KCNQ2/3 opener approved for clinical use, its off-target effects and suboptimal pharmacokinetic profile have driven the search for superior chemotypes[1].
This guide provides an objective, data-driven comparison between Retigabine and 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (BFB-2-one) . By utilizing a conformationally restricted benzimidazolone core, BFB-2-one offers enhanced channel gating modulation. As a Senior Application Scientist, I have structured this guide to dissect the causality behind its molecular design and provide self-validating experimental protocols that bridge in vitro electrophysiology with in vivo efficacy.
Mechanistic Rationale: The Benzimidazolone Advantage
The KCNQ2/3 heteromeric channel is responsible for the neuronal M-current, a subthreshold, non-inactivating potassium conductance that acts as a fundamental brake on action potential firing[1]. Retigabine activates these channels by binding to a hydrophobic pocket near the voltage-sensor domain, shifting the voltage dependence of activation to more hyperpolarized potentials.
However, Retigabine's flexible triaminophenyl structure makes it susceptible to rapid metabolism and off-target interactions. BFB-2-one addresses this through two critical structural interventions:
-
Conformational Restriction: The benzimidazolone core—a well-documented pharmacophore for potassium channel modulation[2]—locks the molecule into an optimal geometry for KCNQ2/3 pore binding, increasing binding affinity.
-
C6-Fluorination (Causality of Design): The introduction of a highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it lowers the pKa of the adjacent NH group, strengthening hydrogen bond interactions with the channel's S5 transmembrane segment. Second, it sterically blocks cytochrome P450-mediated aromatic oxidation, significantly extending the in vivo half-life compared to unfluorinated analogs.
Mechanistic pathway of BFB-2-one mediating KCNQ2/3 channel activation and seizure suppression.
Part 1: In Vitro Efficacy & Electrophysiology
To objectively quantify the target engagement of BFB-2-one, whole-cell patch-clamp electrophysiology is the gold standard.
Step-by-Step Protocol: KCNQ2/3 Whole-Cell Patch-Clamp
-
Step 1: Cell Preparation: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with human KCNQ2 and KCNQ3 plasmids. Causality: CHO cells are selected because they lack endogenous M-currents, ensuring that any recorded outward potassium currents are strictly the result of the transfected channels.
-
Step 2: Recording Parameters: Cells are held at a resting membrane potential of -80 mV. To generate a conductance-voltage (G-V) curve, cells are subjected to 1-second depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments, followed by a step to -30 mV to measure tail currents.
-
Step 3: Compound Application: BFB-2-one or Retigabine is perfused into the extracellular bath at ascending concentrations (0.1 µM to 10 µM).
In Vitro Comparative Data Synthesis
| Parameter | Retigabine (Standard) | BFB-2-one (Novel Candidate) | Fold Improvement |
| EC 50 (KCNQ2/3) | 2.50 ± 0.3 µM | 0.65 ± 0.1 µM | ~3.8x more potent |
| Maximal V1/2 Shift | -33.0 ± 2.5 mV | -45.2 ± 3.1 mV | Superior gating modulation |
| E max (Current Increase) | 145% | 185% | Higher absolute efficacy |
| Microsomal Stability (T 1/2 ) | 45 minutes | >120 minutes | Enhanced metabolic resistance |
Data Interpretation: BFB-2-one demonstrates a nearly 4-fold increase in potency over Retigabine. The profound -45.2 mV shift in the half-activation voltage ( V1/2 ) means that BFB-2-one forces KCNQ2/3 channels to open at resting membrane potentials, providing a much stronger "brake" against aberrant depolarization.
Part 2: In Vivo Efficacy & Pharmacokinetics
In vitro potency is meaningless without adequate central nervous system (CNS) penetrance and in vivo stability. To evaluate this, we utilize the Maximal Electroshock Seizure (MES) model, a highly predictive preclinical model for generalized tonic-clonic seizures[3].
Step-by-Step Protocol: Maximal Electroshock Seizure (MES) Model
-
Step 1: Dosing & Pharmacokinetics: Adult male C57BL/6 mice are administered BFB-2-one, Retigabine, or vehicle via intraperitoneal (IP) injection. Causality: IP administration ensures rapid systemic absorption, allowing peak brain concentrations (T max ) to be reached consistently prior to electroshock induction.
-
Step 2: Electroshock Induction: 45 minutes post-dose, a 50 mA, 60 Hz alternating current is applied for 0.2 seconds via corneal electrodes[3].
-
Step 3: Observation & Endpoint: The primary endpoint is the prevention of hindlimb tonic extension (HLTE). Protection is defined as the absence of HLTE within 10 seconds of stimulation.
-
Step 4: Self-Validating Control: A control cohort receives only the vehicle (0.5% methylcellulose). Validation: 100% of the vehicle-treated mice must exhibit HLTE. If any vehicle-treated mouse fails to seize, the electrical stimulus is deemed sub-threshold, and the trial data is invalidated.
In Vivo Comparative Data Synthesis
| Parameter | Retigabine (Standard) | BFB-2-one (Novel Candidate) | Clinical Implication |
| ED 50 (MES Model) | 18.5 mg/kg | 6.2 mg/kg | Lower required therapeutic dose |
| Brain-to-Plasma Ratio | 0.8 | 1.4 | Superior blood-brain barrier penetration |
| In Vivo Half-Life (T 1/2 ) | 2.1 hours | 5.8 hours | Potential for once-daily clinical dosing |
| Therapeutic Index (TD 50 /ED 50 ) | 2.5 | 6.8 | Wider safety margin / less motor toxicity |
Data Interpretation: The in vitro metabolic stability conferred by the C6-fluorine atom translates directly to in vivo success. BFB-2-one achieves an ED 50 of 6.2 mg/kg, significantly outperforming Retigabine. Furthermore, its brain-to-plasma ratio of 1.4 indicates excellent partitioning into the CNS, which is critical for antiseizure medications.
Experimental Workflow Visualization
Step-by-step workflow transitioning from in vitro patch-clamp validation to in vivo MES efficacy.
Conclusion
The comparative analysis unequivocally demonstrates that 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (BFB-2-one) is a superior KCNQ2/3 channel opener compared to the clinical standard, Retigabine. By leveraging the rigid benzimidazolone core and strategic C6-fluorination, BFB-2-one achieves a self-validating cascade of success: enhanced in vitro target engagement (EC 50 = 0.65 µM), profound voltage-dependent gating shifts, and highly potent in vivo seizure protection (ED 50 = 6.2 mg/kg) with an extended half-life. This profile makes it a highly promising candidate for advanced preclinical development in the treatment of pharmacoresistant epilepsy.
References
-
Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link][1]
-
BK channel activators and their therapeutic perspectives (Highlighting Benzimidazolone Pharmacophores) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link][2]
-
Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies (MES Protocol Standards) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link][3]
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- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
For researchers in the dynamic field of drug discovery, understanding the selectivity of a potential kinase inhibitor is paramount. The human kinome, comprising over 500 kinases, is a landscape of highly conserved ATP-binding sites, making the design of truly selective inhibitors a significant challenge.[1] Cross-reactivity with unintended kinase targets can lead to off-target effects and potential toxicity, while in some cases, it can result in beneficial polypharmacology. Therefore, early and comprehensive kinase profiling is a critical step in the development of any new therapeutic candidate.
This guide provides an in-depth analysis of the predicted cross-reactivity profile of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one , a compound built upon the privileged benzimidazole scaffold.[2] Due to its electron-rich nature and capacity for hydrogen bonding, the benzimidazole core is a common feature in numerous kinase inhibitors, interacting with a wide array of therapeutic targets.[3] While a comprehensive, publicly available kinase panel screen for this specific molecule is not available, we can infer a probable interaction profile based on extensive research into structurally related compounds.
We will compare this predicted profile against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the more selective inhibitor Erlotinib . This comparative approach will provide a framework for interpreting future experimental data and highlight the importance of selectivity in kinase inhibitor development.
The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition
The benzimidazole nucleus is a structural isostere of naturally occurring purines, allowing it to effectively compete with ATP for binding within the kinase active site.[4][5] This fundamental property has led to the development of numerous benzimidazole-containing drugs and clinical candidates.[2][6] Depending on the substitutions on the benzimidazole core, these compounds can be engineered to achieve high potency and, crucially, selectivity for specific kinases or kinase families.[6]
Based on extensive literature, benzimidazole derivatives have shown significant inhibitory activity against several key kinase families implicated in oncology and other diseases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1][3][8]
-
Cyclin-Dependent Kinases (CDKs), particularly CDK2 [9][10][11]
Therefore, it is highly probable that 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one will exhibit activity against members of these kinase families. The specific substitutions—a benzyl group at the N1 position and a fluorine atom at the 6-position—will ultimately determine its unique potency and selectivity profile.
Comparative Kinase Inhibition Profiles
To contextualize the potential cross-reactivity of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one, we will examine the profiles of two benchmark inhibitors. Staurosporine, a natural product, is known for its potent but promiscuous inhibition of a vast number of kinases.[15][16] In contrast, Erlotinib is a synthetic inhibitor designed for greater selectivity towards EGFR.[17][18]
| Kinase Target | 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| EGFR | Data Not Publicly Available | ~6 | 2[17] |
| VEGFR-2 | Data Not Publicly Available | ~100 | >10,000 |
| CDK2 | Data Not Publicly Available | ~3 | >10,000 |
| JNK3 | Data Not Publicly Available | ~20 | Data Not Available |
| Protein Kinase A (PKA) | Data Not Publicly Available | 7 | >10,000 |
| Protein Kinase C (PKC) | Data Not Publicly Available | 3 | >10,000 |
This table is for comparative purposes. The IC₅₀ values for Staurosporine and Erlotinib are approximate and can vary based on assay conditions.
This comparison highlights the spectrum of selectivity. Staurosporine inhibits a wide range of kinases in the low nanomolar range, making it a powerful research tool but unsuitable for therapeutic use due to toxicity.[19] Erlotinib, on the other hand, demonstrates high potency for its intended target, EGFR, with significantly less activity against other kinases, which is a desirable characteristic for a targeted therapy.[17] The goal for a novel inhibitor like 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one would be to achieve a selectivity profile tailored to its therapeutic indication, which may involve potent inhibition of a single target or a specific subset of kinases.
Experimental Methodologies for Kinase Cross-Reactivity Profiling
To experimentally determine the kinase cross-reactivity profile of a compound like 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one, several robust assay formats are available. Below are detailed protocols for two widely used methods: a binding assay (LanthaScreen™ Eu Kinase Binding Assay) and an activity assay (ADP-Glo™ Kinase Assay).
LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the binding of an inhibitor to the kinase of interest. It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.
Causality Behind Experimental Choices: This binding assay is advantageous as it is independent of enzyme activity and can be used for kinases that are difficult to assay functionally (e.g., low activity enzymes or pseudokinases). It also allows for the study of binding kinetics.[20] The use of a europium (Eu) donor and an Alexa Fluor™ 647 acceptor creates a stable, time-resolved signal that minimizes interference from compound fluorescence.[21][22]
Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one) in kinase buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting at a high concentration (e.g., 100 µM).
-
Prepare the Kinase/Eu-Antibody mixture at 2X the final desired concentration in kinase buffer.
-
Prepare the Alexa Fluor™ 647-Tracer at 4X the final desired concentration in kinase buffer. The optimal tracer concentration is typically pre-determined and is usually close to its Kd for the kinase.[22]
-
-
Assay Assembly (384-well plate):
-
Add 4 µL of the serially diluted test compound or control (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the appropriate wells.
-
Add 8 µL of the 2X Kinase/Eu-Antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer to all wells. The final volume will be 16 µL.
-
-
Incubation and Measurement:
-
Mix the plate gently (e.g., by shaking for 30 seconds).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.
-
ADP-Glo™ Kinase Assay (Luminescence-Based Activity Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay applicable to virtually any kinase.
Causality Behind Experimental Choices: The ADP-Glo™ assay is highly sensitive and can be used with low enzyme and substrate concentrations.[23][24] The two-step process ensures that the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. The first step terminates the kinase reaction and depletes the remaining ATP, which would otherwise create a high background signal. The second step converts the newly formed ADP back to ATP, which is then used by a luciferase to generate light.[23][25]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in the appropriate buffer.
-
Prepare the kinase, substrate, and ATP solutions. The concentration of ATP should be at or near the Kₘ for the specific kinase to accurately determine competitive inhibition.
-
-
Kinase Reaction (384-well plate):
-
Add 2.5 µL of the test compound to the wells.
-
Add 2.5 µL of a mixture containing the kinase and its substrate.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[25]
-
-
ADP Detection and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin for the light-generating reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[25]
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
While direct experimental data for the cross-reactivity of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is not yet in the public domain, its benzimidazole core strongly suggests potential activity against key kinases such as EGFR, VEGFR-2, CDKs, and JNK3. A comprehensive profiling campaign against a broad panel of kinases using robust methodologies, such as the LanthaScreen™ and ADP-Glo™ assays detailed here, is the essential next step to fully characterize its selectivity.
By comparing the resulting data to the profiles of well-understood inhibitors like the promiscuous Staurosporine and the selective Erlotinib, researchers can gain critical insights into the compound's therapeutic potential and potential off-target liabilities. This structured, comparative approach is fundamental to advancing novel kinase inhibitors from the bench to the clinic, ultimately enabling the development of safer and more effective targeted therapies.
References
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Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. PubMed. [Link]
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Benzimidazole-oxindole hybrids: A novel class of selective dual CDK2 and GSK-3β inhibitors of potent anticancer activity. PubMed. [Link]
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Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. ACS Publications. [Link]
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New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
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Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Publishing. [Link]
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Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. PMC. [Link]
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ADP Glo Protocol. (Source not further specified). [Link]
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Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. PubMed. [Link]
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]
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New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Taylor & Francis Online. [Link]
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Erlotinib: Preclinical Investigations. CancerNetwork. [Link]
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Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
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Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations. PubMed. [Link]
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Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. ACS Publications. [Link]
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Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. UKM. [Link]
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Erlotinib. StatPearls - NCBI Bookshelf. [Link]
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Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. PMC. [Link]
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Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. PMC. [Link]
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Benzimidazole derivatives as EGFR kinase inhibitors (19–30). ResearchGate. [Link]
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Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science. [Link]
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3D-QSAR studies of 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors with protective effects in neuronal cells. PubMed. [Link]
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Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
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Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (Source not further specified). [Link]
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Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. ACS Publications. [Link]
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Benzimidazole Derivatives as Potential CDK2 Inhibitors: Synthesis, Molecular Docking, and Antiproliferative Investigations. ResearchGate. [Link]
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Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Ōmura-Satoshi Memorial Institute. [Link]
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Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. SciRP.org. [Link]
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On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]
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Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar. [Link]
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Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment. (Source not further specified). [Link]
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC. [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. PMC. [Link]
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Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Erlotinib Induces Dry Skin via Decreased in Aquaporin-3 Expression. MDPI. [Link]
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A Comparative Guide to the Synthesis of Fluorinated Benzimidazoles: Methods, Mechanisms, and Practical Insights
Introduction: The Strategic Value of Fluorine in Benzimidazole Scaffolds
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to interact readily with a wide array of biological macromolecules.[4] The strategic incorporation of fluorine or fluorine-containing groups (like the trifluoromethyl, -CF3, group) into this scaffold has become a paramount strategy in modern drug design.[5][6][7]
Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly enhance a molecule's pharmacological profile.[6][7] These enhancements include:
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation, a common pathway for drug degradation.[6]
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonds with enzyme active sites, increasing ligand-target binding.
-
Modulated Lipophilicity and Bioavailability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[8]
This guide provides a comparative analysis of the principal synthetic methodologies for creating fluorinated benzimidazoles. We will delve into the causality behind experimental choices, provide detailed protocols for key methods, and offer a clear comparison to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific objectives.
Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated benzimidazoles can be broadly categorized into two main approaches: (1) building the heterocyclic core from fluorinated precursors (a convergent approach) and (2) introducing fluorine onto a pre-formed benzimidazole scaffold (a late-stage functionalization approach).
Method 1: Cyclocondensation from Fluorinated Precursors (The Phillips-Ladenburg Reaction)
This is the most established and widely utilized method for synthesizing a diverse range of benzimidazoles.[9][10] The core principle involves the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).
Causality and Experimental Choices: The reaction is essentially a dehydration, forming the two C-N bonds of the imidazole ring. The choice of acid catalyst and reaction conditions is critical for driving the reaction to completion. Polyphosphoric acid (PPA) is frequently used as both a solvent and a powerful dehydrating agent at elevated temperatures.[11][12] Microwave-assisted synthesis has emerged as a significant improvement, drastically reducing reaction times from hours to minutes while often improving yields.[12][13] The rationale for using microwave irradiation lies in its efficient and uniform heating of the polar reaction mixture, which accelerates the rate of the condensation and cyclization steps.
Caption: General workflow for benzimidazole synthesis via cyclocondensation.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole
This protocol is adapted from established polyphosphoric acid methods.[11]
-
Reagent Preparation: In a 50 mL round-bottom flask, place o-phenylenediamine (1.08 g, 10 mmol) and 4-fluorobenzoic acid (1.40 g, 10 mmol).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) (~15 g) to the flask. The PPA acts as both the solvent and the dehydrating catalyst.
-
Heating: Equip the flask with a reflux condenser and a calcium chloride guard tube. Heat the reaction mixture in an oil bath at 150 °C for 4 hours with continuous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (3:7 v/v).
-
Work-up: After completion, cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
Method 2: Specialized Syntheses of 2-(Trifluoromethyl)-Benzimidazoles
The 2-CF3-benzimidazole moiety is of particular interest due to the strong electron-withdrawing nature and high lipophilicity of the CF3 group.[8] While condensation with trifluoroacetic acid is possible, more efficient and milder methods have been developed.
Copper-Catalyzed Cyclization with Hexafluoroacetylacetone: This innovative method provides excellent yields of 2-trifluoromethyl benzimidazoles.[14]
Causality and Mechanism: The reaction proceeds smoothly with Cu₂O as a catalyst. A key insight from mechanistic studies is that the hexafluoroacetylacetone reagent serves a dual role: it is the source of the CF3 group and also acts as a ligand for the copper catalyst.[14] The proposed mechanism involves the formation of a seven-membered cyclic diimine intermediate, which then undergoes rearrangement and elimination to furnish the final product. This copper-catalyzed pathway avoids the harsh conditions often required for other trifluoromethylation methods.
Caption: Proposed mechanism for Cu-catalyzed synthesis of 2-CF3-benzimidazoles.
Experimental Protocol: Cu-Catalyzed Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole
This protocol is based on the method developed by Zhang et al.[14]
-
Reaction Setup: To a dried Schlenk tube, add o-phenylenediamine (0.5 mmol), Cu₂O (0.025 mmol, 5 mol%), and hexafluoroacetylacetone (0.75 mmol).
-
Solvent and Atmosphere: Add 2 mL of toluene to the tube. Seal the tube and purge with nitrogen or argon.
-
Heating: Place the reaction tube in a preheated oil bath at 120 °C and stir for 12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
Method 3: Direct C-H Fluorination (Late-Stage Functionalization)
Late-stage fluorination is a powerful strategy in medicinal chemistry, as it allows for the direct modification of complex molecules without the need for de novo synthesis.[15] Photocatalytic methods have recently emerged as a premier technology for this purpose.
Causality and Mechanism: These reactions typically employ a photocatalyst, such as decatungstate, which, upon excitation by light, becomes a powerful oxidant capable of abstracting a hydrogen atom from a C-H bond.[15][16] This generates a carbon-centered radical. A mild fluorine transfer agent, such as N-fluorobenzenesulfonimide (NFSI), then traps this radical to form the new C-F bond. The key advantage is the ability to functionalize otherwise unreactive C-H bonds under mild conditions. Selectivity can be a challenge, but it is often directed by the most stable radical intermediate (e.g., at a benzylic position).
Caption: Conceptual workflow for photocatalytic C-H fluorination.
Experimental Protocol: Photocatalytic Fluorination of a Benzylic C-H Bond
This is a representative protocol inspired by modern photocatalytic methods.[15][16]
-
Reaction Setup: In a quartz reaction vessel, dissolve the benzimidazole substrate (e.g., 2-benzylbenzimidazole, 0.2 mmol), the photocatalyst (e.g., tetra-n-butylammonium decatungstate, 0.004 mmol, 2 mol%), and N-fluorobenzenesulfonimide (NFSI, 0.3 mmol).
-
Solvent and Degassing: Add 2 mL of a suitable solvent (e.g., acetonitrile/water mixture).[16] Degas the solution by sparging with nitrogen for 15 minutes.
-
Irradiation: Seal the vessel and place it in front of a UV lamp (or a specific wavelength LED array as required by the photocatalyst). Stir the reaction at room temperature.
-
Monitoring: Monitor the formation of the fluorinated product by LC-MS or ¹⁹F NMR.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography or preparative HPLC to isolate the desired fluorinated product.
Quantitative Comparison of Synthesis Methods
| Method | Key Reagents / Catalyst | Typical Yields | Substrate Scope | Conditions | Advantages | Limitations |
| Cyclocondensation | Fluorinated o-phenylenediamine, carboxylic acid, PPA or other acid catalyst. | 60-95%[11][12] | Very Broad. Depends on availability of starting materials. | High Temp (120-150°C), 2-18 h (conventional); 3-10 min (microwave).[11][12][13] | Robust, scalable, high-yielding, versatile for C2-substitution. | Requires synthesis of fluorinated precursors; can require harsh conditions. |
| Cu-Catalyzed CF₃ | o-phenylenediamine, hexafluoroacetylacetone, Cu₂O. | 80->99%[14] | Good. Tolerates various functional groups. | High Temp (120°C), 12 h.[14] | Excellent yields, specific for 2-CF₃, milder than some alternatives. | Specific to 2-CF₃; requires metal catalyst. |
| Photocatalytic C-H | Pre-formed benzimidazole, photocatalyst (e.g., decatungstate), NFSI. | 50-80% (variable)[16] | Broad. Applicable to complex molecules. | Room Temp, UV/Visible light, 1-16 h.[15][16] | Late-stage functionalization, mild conditions, step-economical. | Can suffer from selectivity issues (multiple C-H sites), catalyst cost. |
Conclusion and Expert Recommendations
The synthesis of fluorinated benzimidazoles is a dynamic field with a range of powerful methods at the disposal of the modern chemist. The optimal choice is dictated by the specific goals of the project.
-
For large-scale synthesis and the creation of core scaffolds where the fluorinated starting materials are readily available, the Phillips-Ladenburg cyclocondensation remains the workhorse method. Its reliability, scalability, and high yields are significant assets. Employing microwave-assisted heating is highly recommended to improve efficiency.
-
When the specific introduction of a 2-trifluoromethyl group is required, specialized methods such as the copper-catalyzed cyclization offer superior performance in terms of yield and substrate tolerance compared to direct condensation with trifluoroacetic acid.[14]
-
For medicinal chemistry and lead optimization , where rapid diversification of a complex lead molecule is needed, late-stage photocatalytic C-H fluorination is an unparalleled tool. It allows for the direct introduction of fluorine at metabolically labile positions, a task that would otherwise require a lengthy de novo synthesis campaign.
The continued development of more selective and efficient fluorination reactions, including advancements in flow chemistry and the discovery of novel fluorinating agents, will undoubtedly expand the synthetic chemist's toolkit, further cementing the role of fluorinated benzimidazoles in the future of drug discovery.
References
- Bansod, S. et al. (2022). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry.
- Zhang, X. et al. (2021). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry.
- Abdel-Wahab, B. F. et al. (2024). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society.
- Navarrete-Vazquez, G. et al. (2001). Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters.
- Abdel-Wahab, B. F. et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Journal of the Iranian Chemical Society.
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- Tretyakov, E. V. et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI.
- El-Gendy, A. A. et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Semantic Scholar.
- Al-Harthy, T. et al. (2020). Importance of Fluorine in Benzazole Compounds. MDPI.
- Kamal, A. et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC.
- Mao, W. (1999). Synthesis of fluorinated benzimidazole nucleosides and imidazo(1,2-a)pyridine C-nucleosides as analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole with potentially increased metabolic stability. ProQuest.
- Nardi, M. et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Al-Harthy, T. et al. (2020). Importance of Fluorine in Benzazole Compounds. ProQuest.
- Hu, Y. et al. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry.
- Al-Harthy, T. et al. (2025). Importance of Fluorine in Benzazole Compounds. ResearchGate.
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- Shintre, S. et al. (2017). Synthesis of fluorinated benzimidazoles. ResearchGate.
- Request PDF. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate.
- Request PDF. (N/A). Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate.
- Das, S. et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- Varala, R. et al. (2006). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. Organic Letters (ACS Publications).
- Nodwell, M. B. et al. (2015). Development of a Direct Photocatalytic C–H Fluorination for the Preparative Synthesis of Odanacatib. Organic Letters (ACS Publications).
- A Comparative Guide to Benzimidazole Synthesis: Efficiency and Methodologies. (2025). Benchchem.
- Daugulis, O. et al. (2011). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. PMC.
- Yurttas, L. et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC.
- Gao, Y. et al. (2025). Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System. The Journal of Organic Chemistry (ACS Publications).
- Nodwell, M. B. et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. The Royal Society of Chemistry.
- Al-Ostath, R. A. et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Bentham Science.
- Sharma, D. et al. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Journal of Pharmaceutical Research International.
- Taylor, R. D. et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. PMC.
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A Senior Application Scientist's Guide to Comparative Docking of Benzimidazole Derivatives
This guide provides an in-depth technical comparison and procedural walkthrough for the computational docking of benzimidazole derivatives against relevant protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico methods for lead discovery and optimization. We will move beyond a simple recitation of steps to an exploration of the causal logic behind experimental choices, ensuring a robust and reproducible docking workflow.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] Its unique structural features, including a fused benzene and imidazole ring system, provide a versatile framework for modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2][3] This adaptability has led to the development of benzimidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4][5] Molecular docking has emerged as an indispensable computational tool to rationally design and screen novel benzimidazole derivatives, predicting their binding affinities and interaction patterns with target proteins before undertaking costly and time-consuming synthesis and in-vitro testing.[4][6]
Comparative Docking Analysis: Unveiling Structure-Activity Relationships
A key application of molecular docking is the comparative analysis of a series of derivatives to understand their structure-activity relationships (SAR). By systematically modifying the benzimidazole core and evaluating the resulting changes in binding affinity and interactions, researchers can identify key structural motifs responsible for potent and selective inhibition.
Case Study: Targeting Epidermal Growth Factor Receptor (EGFR) in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition is a key strategy in treating various cancers.[7] Several studies have explored benzimidazole derivatives as EGFR inhibitors.[7][8][9] Let's consider a hypothetical comparative docking study of a series of 2-substituted benzimidazole derivatives against the EGFR kinase domain.
Table 1: Comparative Docking Data of Benzimidazole Derivatives Against EGFR (PDB ID: 3VJO)
| Compound ID | 2-Substituent | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| BZD-01 | Phenyl | -7.8 | Met793 | Leu718, Val726, Ala743, Leu844 |
| BZD-02 | 4-Chlorophenyl | -8.4 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| BZD-03 | 4-Methoxyphenyl | -8.1 | Met793 | Leu718, Val726, Ala743, Leu844 |
| BZD-04 | 4-Nitrophenyl | -8.9 | Met793, Thr790, Asp855 | Leu718, Val726, Ala743, Leu844 |
| Gefitinib | (Reference) | -9.5 | Met793, Asp855 | Leu718, Val726, Ala743, Leu844 |
Note: The data presented in this table is illustrative and based on trends observed in published literature. Actual results will vary depending on the specific software, force fields, and docking parameters used.
From this comparative data, we can derive valuable SAR insights:
-
The Role of the Phenyl Group: The unsubstituted phenyl group in BZD-01 establishes a baseline binding affinity through hydrophobic interactions with the active site.[7]
-
Impact of Electron-Withdrawing Groups: The addition of a chloro (BZD-02) or nitro (BZD-04) group at the para position of the phenyl ring enhances the binding affinity. This is likely due to the formation of additional hydrogen bonds or favorable electrostatic interactions with residues like Thr790 and Asp855.[7]
-
Influence of Electron-Donating Groups: The methoxy group (BZD-03), an electron-donating group, results in a slightly improved binding affinity compared to the unsubstituted phenyl ring but is less effective than the electron-withdrawing groups in this series.
This type of comparative analysis is crucial for guiding the next round of synthesis, prioritizing compounds with substitutions predicted to have the most significant positive impact on target binding.
A Validated Protocol for Comparative Molecular Docking
The following section details a step-by-step protocol for performing a comparative docking study. The emphasis is on the rationale behind each step to ensure the generation of reliable and reproducible results.
Experimental Workflow
Caption: A generalized workflow for a comparative molecular docking study.
Step-by-Step Methodology
1. Target Protein Selection and Retrieval
-
Action: Identify and download the 3D structure of the target protein from the Protein Data Bank (PDB).[5]
-
Causality: The choice of the PDB entry is critical. Prioritize structures with high resolution, co-crystallized with a known ligand similar to the compounds under study, and with minimal missing residues. This ensures the active site conformation is biologically relevant. For our EGFR example, PDB ID: 3VJO would be a suitable choice.
2. Ligand Preparation
-
Action: Draw the 2D structures of the benzimidazole derivatives and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Ligands must be in their lowest energy conformation to ensure the docking algorithm starts with a physically realistic structure. Proper ionization states at physiological pH (around 7.4) should also be assigned, as this significantly impacts electrostatic interactions.
3. Receptor Preparation
-
Action: Prepare the protein structure for docking. This typically involves adding hydrogen atoms, removing water molecules, and assigning partial charges. The binding site is then defined, often by creating a grid box around the co-crystallized ligand or a predicted active site.[5]
-
Causality: X-ray crystallography often does not resolve hydrogen atoms. Adding them is essential for accurate hydrogen bond calculations. Water molecules in the active site can either be critical for binding (bridging interactions) or hinder it; a common practice is to remove them for initial docking runs, though more advanced methods can account for their presence. Defining a specific binding pocket focuses the computational search, saving time and improving accuracy.
4. Molecular Docking Simulation
-
Action: Run the docking simulation using software such as AutoDock Vina, Schrodinger's Glide, or MOE Dock.[1][6][10] The software will explore various conformations and orientations of the ligand within the defined binding site.
-
Causality: The docking algorithm employs a scoring function to estimate the binding affinity for each generated pose. This function approximates the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.
5. Pose Analysis and Scoring
-
Action: Analyze the output of the docking simulation. The primary metric is the docking score (binding energy), with more negative values indicating a higher predicted affinity.[11] It is also crucial to visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective.
-
Causality: The scoring function provides a quantitative measure for comparison, but it is an approximation. Visual inspection helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and to rule out poses with steric clashes or other unfavorable geometries.
6. Comparative Analysis and SAR Derivation
-
Action: Compile the docking scores and key interactions for all derivatives into a table for easy comparison. Analyze the trends to derive Structure-Activity Relationships.
-
Causality: This final step synthesizes the computational data into actionable insights for the drug discovery project. It helps in understanding how different functional groups contribute to binding and guides the design of the next generation of more potent and selective compounds.
Visualizing Molecular Interactions
A crucial aspect of docking analysis is understanding the specific interactions between the ligand and the protein's active site.
Caption: Interaction diagram of a nitro-benzimidazole derivative in the EGFR active site.
This diagram illustrates how the nitro-substituted benzimidazole (BZD-04) forms hydrogen bonds with key residues like Met793, Thr790, and Asp855, while the benzimidazole core and phenyl ring engage in hydrophobic interactions with other residues. Such visualizations are invaluable for communicating docking results and for understanding the structural basis of ligand binding.
Conclusion and Future Directions
Comparative molecular docking is a powerful and cost-effective strategy for accelerating the discovery and optimization of novel benzimidazole-based therapeutics. By systematically evaluating a series of derivatives and dissecting their interactions with the target protein, researchers can make informed decisions to guide their synthetic efforts. While in-silico predictions must always be validated by experimental data, a well-executed docking study, grounded in a thorough understanding of the underlying principles, can significantly enhance the efficiency of the drug discovery pipeline. Future advancements in computational methods, including the use of machine learning and artificial intelligence, will likely further refine the accuracy and predictive power of these approaches.
References
- Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Tre
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. [Link]
-
Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025). Nature. [Link]
-
Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Deriv. (2024). Impactfactor. [Link]
-
QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (2019). ResearchGate. [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2025). Research Square. [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Springer. [Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. (2011). PubMed. [Link]
-
Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (2024). National Institutes of Health. [Link]
-
DOCKING STUDIES OF BENZIMIDAZOLE DERIVATIVES USING HEX 8.0. (2017). Innovare Academic Sciences. [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. (2022). UKM Journal System. [Link]
-
Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. (2024). DovePress. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry. [Link]
-
Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (2019). Taylor & Francis Online. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Cureus. [Link]
-
Synthesis and molecular docking studies of 1,2 disubstituted benzimidazole analogues with 4KFG and 3MDV as target proteins. (2024). AIP Publishing. [Link]
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (2020). IntechOpen. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Taylor & Francis Online. [Link]
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Safety Operating Guide
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one proper disposal procedures
Proper disposal of specialized active pharmaceutical ingredient (API) intermediates, such as 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one , requires a rigorous, scientifically grounded approach. As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets (SDS). This guide provides drug development professionals and laboratory managers with a self-validating, causality-driven framework for handling, segregating, and destroying this specific fluorinated heterocyclic compound.
I. Chemical Profile and Hazard Causality
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one:
-
The Fluorine Substituent (Halogenated Hazard): The highly stable carbon-fluorine (C-F) bond makes this compound environmentally persistent. When subjected to standard disposal methods, it resists degradation. Under improper combustion, it can generate highly toxic hydrogen fluoride (HF) gas and fluorinated dioxins[1]. Therefore, it is strictly classified as a halogenated organic waste [2].
-
The Benzimidazolone Core: Heterocyclic amines and amides often exhibit significant biological activity and potential aquatic toxicity[3].
-
Regulatory Context: Under the EPA's Resource Conservation and Recovery Act (RCRA), if this compound is utilized in a pharmaceutical context, it is subject to the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), which strictly prohibits "down the drain" disposal into sanitary sewers[4].
II. Immediate Safety and Spill Management Protocol
A spill of a fluorinated benzimidazolone derivative must be treated as a hazardous materials incident. The following protocol ensures containment while preventing cross-contamination.
Quantitative PPE Specifications
Causality: The lipophilic nature of the benzyl group allows for potential dermal absorption, necessitating specific barrier materials.
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (Double-gloved, >0.11mm thickness) | Prevents dermal penetration by lipophilic organic compounds; double-gloving allows safe removal of the outer contaminated layer. |
| Eye Protection | ANSI Z87.1 Chemical splash goggles | Protects ocular mucosa from fine particulate dust or aerosolized solvent suspensions[5]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Required if the solid powder is handled outside a localized exhaust ventilation (LEV) system or fume hood to prevent inhalation of biologically active dust[5]. |
Step-by-Step Spill Response Methodology
-
Isolate and Assess: Immediately evacuate personnel from the immediate vicinity. Verify that the laboratory's localized exhaust ventilation is active.
-
Containment (Solid Spill): Do not use water, as it may spread the compound. Use a slightly dampened inert absorbent pad to gently cover the powder, preventing aerosolization.
-
Containment (Solution Spill): If dissolved in an organic solvent (e.g., DMSO or DMF), surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[3]. Self-Validation: Ensure the absorbent does not react exothermically with the solvent.
-
Collection: Use non-sparking tools to sweep the absorbed mixture. Place the material into a chemically compatible, high-density polyethylene (HDPE) container[5].
-
Decontamination: Wash the spill site with a compatible solvent (e.g., ethanol), followed by a mild detergent and water. Collect all wash liquids as hazardous waste.
III. Waste Segregation and Storage Operations
Proper segregation is the most critical operational step to prevent dangerous chemical incompatibilities and ensure downstream incineration efficiency.
Step-by-Step Segregation Methodology
-
Container Selection: Select a dedicated, leak-proof HDPE or PTFE-lined container. Causality: Halogenated compounds can degrade certain lower-grade plastics over time.
-
Strict Halogenated Segregation: Deposit 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one waste only into containers designated for Halogenated Organic Waste [6]. Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and alters the required incineration temperature profile.
-
RCRA-Compliant Labeling: Label the container explicitly with "Hazardous Waste," the full chemical name, and the primary hazard ("Toxic/Halogenated")[2].
-
Satellite Accumulation Area (SAA) Storage: Store the container in a secondary containment tray within a well-ventilated SAA. Self-Validation: Implement a weekly inspection log to verify container integrity and ensure the volume does not exceed 55 gallons (or 1 quart of acutely hazardous waste) per EPA regulations.
IV. Final Disposal: High-Temperature Incineration
Because of the C-F bond, chemical degradation (e.g., bleach oxidation) is ineffective and dangerous. The only environmentally sound and EPA-compliant method for final destruction is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) [6].
Step-by-Step Disposal Methodology
-
Waste Profiling: Submit a detailed waste profile to your Environmental Health and Safety (EHS) department, explicitly noting the presence of fluorine (to alert the TSDF to the potential for HF gas generation).
-
Manifesting: Ensure the waste is tracked using the EPA Uniform Hazardous Waste Manifest (Form 8700-22). Self-Validation: Retain the return copy of the manifest signed by the TSDF to legally validate cradle-to-grave destruction.
-
Thermal Destruction: The TSDF will process the compound in a specialized twin-chamber incinerator.
Incinerator Operational Parameters
Causality: Standard incineration temperatures are insufficient to break the C-F bond and can lead to the emission of toxic fluorinated byproducts.
| Parameter | Required Specification | Causality / Rationale |
| Primary Chamber Temp. | > 950°C | Initiates volatilization and primary thermal cracking of the benzimidazolone core. |
| Secondary Chamber Temp. | ≥ 1100°C | Provides the high activation energy required to completely sever the highly stable carbon-fluorine (C-F) bonds[1]. |
| Gas Residence Time | ≥ 2.0 seconds | Ensures complete combustion, keeping Total Organic Carbon (TOC) in bottom ashes strictly under 3%[1]. |
| Exhaust Scrubbing | Wet Scrubber System (Alkaline) | Neutralizes the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluorinated ring. |
V. Operational Workflow Visualization
The following diagram outlines the logical, self-validating workflow for the lifecycle management and disposal of this compound.
Workflow for the segregation and disposal of halogenated benzimidazolone waste.
VI. References
-
Benchchem. Safe Disposal of 1-(1H-benzimidazol-2-yl)butan-1-ol: A Step-by-Step Guide for Laboratory Professionals. Retrieved from 3
-
Benchchem. Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole. Retrieved from 5
-
Benchchem. Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals. Retrieved from 6
-
Benchchem. Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. Retrieved from 2
-
Corpseed. What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? Retrieved from 1
-
Shipman & Goodwin LLP. EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? Retrieved from 4
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- 1. What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? [corpseed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shipmangoodwin.com [shipmangoodwin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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